4H-1,3-Oxazin-4-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
91679-50-4 |
|---|---|
Molecular Formula |
C4H3NO2 |
Molecular Weight |
97.07 g/mol |
IUPAC Name |
1,3-oxazin-4-one |
InChI |
InChI=1S/C4H3NO2/c6-4-1-2-7-3-5-4/h1-3H |
InChI Key |
TZBHPYXJOJGKDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=NC1=O |
Origin of Product |
United States |
Synthetic Methodologies for 4h 1,3 Oxazin 4 One and Its Derivatives
Cyclization and Condensation-Based Approaches
Routes from Anthranilic Acids and their Derivatives
Anthranilic acids are readily available and versatile starting materials for the synthesis of 4H-1,3-oxazin-4-ones. Their inherent amino and carboxylic acid functionalities allow for a variety of cyclization strategies.
A one-pot method for synthesizing 2-alkyl and 2-aryl-4H-benzo[d] Current time information in Bangalore, IN.oxazin-4-ones involves the reaction of aryl-substituted anthranilic acids with orthoesters. nih.govmdpi.com This reaction can be performed under both thermal and microwave-assisted conditions, often catalyzed by an acid such as acetic acid. nih.govmdpi.com
Under thermal conditions, the reaction typically involves heating the anthranilic acid with an excess of the orthoester, with reaction times ranging from 4 to 48 hours. nih.gov Microwave irradiation has been shown to accelerate the process. nih.govasianpubs.org However, the success of the reaction and the nature of the product can be influenced by the electronic properties of the substituents on the anthranilic acid ring. Electron-donating groups generally favor the formation of the desired 4H-benzo[d] Current time information in Bangalore, IN.oxazin-4-ones. nih.gov Conversely, electron-withdrawing groups can sometimes lead to the formation of the (±)-2-alkyl/aryl-2-ethoxy-1,2-dihydro-4H-benzo[d] Current time information in Bangalore, IN.oxazin-4-one intermediate, where the final elimination of ethanol (B145695) does not occur. nih.gov
Table 1: Synthesis of 4H-Benzo[d] Current time information in Bangalore, IN.oxazin-4-ones via Acid-Catalyzed Cyclization with Orthoesters
| Anthranilic Acid Substituent | Orthoester | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| H | Triethyl orthoformate | Acetic acid, 100°C, 4h | 2-H-4H-benzo[d] Current time information in Bangalore, IN.oxazin-4-one | 85 | nih.gov |
| 5-Methoxy | Triethyl orthoformate | Acetic acid, 100°C, 4h | 6-Methoxy-4H-benzo[d] Current time information in Bangalore, IN.oxazin-4-one | 90 | nih.gov |
| 5-Nitro | Triethyl orthoformate | Acetic acid, 100°C, 24h | 2-Ethoxy-6-nitro-1,2-dihydro-4H-benzo[d] Current time information in Bangalore, IN.oxazin-4-one | 75 | nih.gov |
A classic and foundational method for the synthesis of 2-aryl-4H-1,3-benzoxazin-4-ones involves the treatment of anthranilic acids with aroyl chlorides in the presence of pyridine (B92270). mdpi.comnih.gov Pyridine serves as both a catalyst and a base to neutralize the hydrogen chloride gas generated during the reaction. The reaction proceeds through an initial acylation of the amino group of the anthranilic acid, followed by an intramolecular cyclization to form the oxazinone ring.
Typically, the reaction is carried out by refluxing the reactants in pyridine for several hours. The use of two equivalents of the acid chloride can lead to high yields of the desired product. uomosul.edu.iq One equivalent acylates the amino group, while the second reacts with the carboxylic acid to form a mixed anhydride (B1165640), which then cyclizes. uomosul.edu.iq This method is particularly effective for preparing 2-aryl substituted derivatives. nih.gov
Table 2: Pyridine-Catalyzed Synthesis of 2-Substituted-4H-benzo[d] Current time information in Bangalore, IN.oxazin-4-ones
| Anthranilic Acid | Acyl Chloride | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Anthranilic acid | Benzoyl chloride (2 equiv.) | Pyridine, reflux | 2-Phenyl-4H-benzo[d] Current time information in Bangalore, IN.oxazin-4-one | >90 | nih.gov |
| Anthranilic acid | Terephthaloyl chloride | Pyridine, reflux, 6-8h | 2,2'-(1,4-Phenylene)bis(4H-benzo[d] Current time information in Bangalore, IN.oxazin-4-one) | 70-85 |
A one-pot synthesis of 2-substituted-4H-benzo[d] Current time information in Bangalore, IN.oxazin-4-ones can be achieved through a copper(I)-catalyzed decarboxylative coupling of anthranilic acids and α-keto acids. mdpi.com This method proceeds under mild conditions and offers a broad substrate scope, accommodating various alkyl, aryl, and heteroaryl α-keto acids. mdpi.comresearchgate.net The reaction is believed to proceed via an amidation process. mdpi.com
The presence of electron-withdrawing groups, such as a nitro group, on the anthranilic acid has been observed to result in lower yields. mdpi.com Copper(I) chloride (CuCl) is a commonly used catalyst for this transformation. mdpi.comresearchgate.net
Table 3: Copper(I)-Catalyzed Decarboxylative Coupling for 4H-Benzo[d] Current time information in Bangalore, IN.oxazin-4-one Synthesis
| Anthranilic Acid | α-Keto Acid | Catalyst | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Anthranilic acid | Phenylglyoxylic acid | CuCl | Mild | 2-Phenyl-4H-benzo[d] Current time information in Bangalore, IN.oxazin-4-one | up to 87 | mdpi.com |
| 5-Nitroanthranilic acid | Phenylglyoxylic acid | CuCl | Mild | 6-Nitro-2-phenyl-4H-benzo[d] Current time information in Bangalore, IN.oxazin-4-one | 51 | mdpi.com |
A transition-metal-free approach for the synthesis of 2-aminobenzoxazin-4-ones involves an iodine/tert-butyl hydroperoxide (TBHP)-mediated oxidative coupling of anthranilic acids with isocyanides. nih.govresearchgate.net This method leverages green oxidative conditions and the utility of isocyanides as C1 building blocks. nih.gov The reaction proceeds under mild conditions and provides access to a diverse range of 2-aminobenzoxazin-4-ones. nih.govresearchgate.net While primary isocyanides generally give good yields, secondary, tertiary, and aromatic isocyanides tend to result in moderate yields. nih.gov
Table 4: I₂/TBHP-Mediated Synthesis of 2-Aminobenzoxazin-4-ones
| Anthranilic Acid Derivative | Isocyanide | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Anthranilic acid | tert-Butyl isocyanide | I₂/TBHP, mild | 2-(tert-Butylamino)-4H-benzo[d] Current time information in Bangalore, IN.oxazin-4-one | Good | nih.gov |
| Anthranilic acid | Various primary isocyanides | I₂/TBHP, mild | 2-(Alkyl/arylamino)-4H-benzo[d] Current time information in Bangalore, IN.oxazin-4-one | Moderate to excellent | researchgate.net |
The synthesis of 2-aminobenzoxazinones can also be accomplished through a palladium-catalyzed aerobic oxidative coupling of anthranilic acids and isocyanides. nih.govacs.org This method expands the utility of isocyanides in palladium catalysis beyond the synthesis of amidines. nih.gov The reaction is notable as it successfully proceeds despite the potential for undesired decarboxylative pathways and the susceptibility of the product to nucleophilic attack. nih.govacs.org This protocol underscores the broad potential of oxidative coupling reactions involving bisnucleophiles and isocyanides. acs.org For a broader range of isocyanides beyond tert-butyl isocyanide, modified conditions using Pd(OAc)₂ in dioxane at 100°C have been successfully applied. nih.gov
Table 5: Palladium-Catalyzed Aerobic Oxidative Coupling for 2-Aminobenzoxazinone Synthesis
| Anthranilic Acid | Isocyanide | Catalyst System | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Anthranilic acid | tert-Butyl isocyanide | Palladium catalyst | Aerobic, oxidative | 2-(tert-Butylamino)-4H-benzo[d] Current time information in Bangalore, IN.oxazin-4-one | nih.govacs.org |
Cyanuric Chloride/DMF-Mediated Synthesis
A notable and efficient method for the preparation of 2-substituted-4H-3,1-benzoxazin-4-one derivatives involves the use of a mixture of cyanuric chloride (CC) and N,N-dimethylformamide (DMF). mdpi.comnih.gov This approach serves as an effective cyclodehydration reaction of N-acylated anthranilic acids. nih.gov The combination of cyanuric chloride and DMF generates an iminium cation, which facilitates the cyclization of the N-acylated anthranilic acid intermediate to form the desired benzoxazinone (B8607429) ring system. nih.gov
This one-pot synthesis is characterized by its mild reaction conditions, high yields, and simplified workup procedures, making it a preferable alternative to other methods that may require harsher conditions or more complex steps. researchgate.net For instance, the synthesis of 2,2'-arylene-substituted bis(4H-3,1-benzoxazin-4-one) derivatives has been successfully achieved using this method under microwave irradiation, which further enhances the reaction rate and provides excellent yields. mdpi.com The process typically involves the initial preparation of an acid-amide intermediate from an anthranilic acid derivative, followed by cyclization with the CC/DMF reagent. mdpi.com
The synthesis of 2-phenyl-4H-3,1-benzoxazin-4-one exemplifies this method. It begins with the reaction of anthranilic acid with benzoyl chloride to form N-benzoyl anthranilic acid. This intermediate is then treated with cyanuric chloride in the presence of a base to yield the final product. mdpi.com This methodology has proven to be a versatile and practical route for accessing a variety of 2-substituted 4H-3,1-benzoxazin-4-ones. researchgate.net
Table 1: Examples of Cyanuric Chloride/DMF-Mediated Synthesis
| Starting Material (N-Acyl Anthranilic Acid) | Product | Yield (%) | Reference |
| 2,2′-[1,4-Phenylene-bis(carbonylimino)]dibenzoic Acid | 2,2′-(1,4-Phenylene)bis(4H-3,1-benzoxazin-4-one) | 88 | mdpi.com |
| N-Benzoyl Anthranilic Acid | 2-Phenyl-4H-3,1-benzoxazin-4-one | 67.8 | mdpi.com |
| N-Acylanthranilic Acids | 2-Substituted 4H-3,1-benzoxazin-4-one derivatives | High | researchgate.net |
Condensation with 4-Arylidene-2-phenyl-5-(4H)-oxazolones
The reaction between anthranilic acid and 4-arylidene-2-phenyl-5-(4H)-oxazolones presents a pathway to certain benzoxazinone derivatives. uomosul.edu.iq This reaction is a notable example of how the oxazolone (B7731731) ring can act as a synthon for constructing other heterocyclic systems. The process involves the ring opening of the oxazolone by the amino group of anthranilic acid, followed by subsequent cyclization to form the 1,3-oxazin-4-one ring. researchgate.net The specific structure of the resulting benzoxazinone derivative is dependent on the substituents present on the arylidene group of the oxazolone. uomosul.edu.iq
Reaction with 2-Aminothiophenol (B119425)
The interaction of 4H-3,1-benzoxazin-4-ones with bifunctional nucleophiles like 2-aminothiophenol can lead to the formation of different heterocyclic products. For instance, the reaction of 6,8-dibromo-(4H)-3,1-benzoxazinone with 2-aminothiophenol can result in the formation of benzothiazepinones and an open condensation product. researchgate.net In a different context, the reaction of anthranilic acid with 2-aminothiophenol in the presence of a triphenylphosphate-pyridine mixture has been reported to yield a mixture of 2-phenyl-3,1-(4H)benzoxazin-4-one and 2-phenylbenzothiazole. uomosul.edu.iq This outcome highlights the competitive nature of the nucleophilic attack by the amino and thiol groups of 2-aminothiophenol.
Reaction with (Benzamido)acetyl Chloride
The synthesis of specific 4H-3,1-benzoxazin-4-one derivatives can be achieved through the reaction of substituted anthranilic acids with (benzamido)acetyl chloride, which is derived from hippuric acid. uomosul.edu.iq This method involves the acylation of the amino group of the anthranilic acid by the acid chloride, followed by an intramolecular cyclization to form the benzoxazinone ring. The reaction has been shown to be effective for both unsubstituted and substituted anthranilic acids, such as those containing a bromine substituent. uomosul.edu.iq
Sequential Acylation and Esterification from Succinic Anhydride
A multi-step synthesis starting from succinic anhydride provides a route to 2-substituted 4H-1,3-benzoxazin-4-one derivatives. The process begins with the acylation of anthranilic acid with succinic anhydride, which forms the corresponding N-acylated dicarboxylic acid. uomosul.edu.iqekb.eg This intermediate is then subjected to esterification, for instance with methanol, followed by cyclization upon refluxing in acetic anhydride. uomosul.edu.iq This sequence of reactions leads to the formation of a 3-(4-oxo-4H-benzo[d] Current time information in Bangalore, IN.diva-portal.orgoxazin-2-yl)propionic acid methyl ester derivative. uomosul.edu.iq A variation of this involves refluxing a mixture of anthranilic acid and succinic anhydride in pyridine to directly yield 3-(4-oxo-4H-benzo[d] Current time information in Bangalore, IN.diva-portal.orgoxazin-2-yl)propanoic acid. ekb.eg
Schiff Base Reactions with Benzoic Acids (Hydrogen-Bond Assisted Cyclization)
An innovative approach to synthesizing 1,2-dihydro-4H-benzo[d] Current time information in Bangalore, IN.diva-portal.orgoxazin-4-ones involves a deviation from the typical Schiff base reaction pathway. acs.org This strategy utilizes a hydrogen-bond assisted cyclization. The reaction between certain aldehydes, such as 2,3,4,5,6-pentafluorobenzaldehyde, and substituted 2-aminobenzoic acids can lead to the quantitative formation of benzoxazinones. acs.org Mechanistic studies, including low-temperature NMR and isotopic labeling, have revealed that the hemiaminal intermediate is stabilized by hydrogen bonding, which facilitates the ring-closing step to form the benzoxazinone, rather than proceeding to the formation of a Schiff base. acs.org This method is effective with 2-aminobenzoic acids bearing both electron-donating and electron-withdrawing substituents. acs.org Additionally, Schiff bases derived from 4,4'-methylenedianiline (B154101) and various aldehydes can be reacted with salicylic (B10762653) acid under microwave irradiation to produce 4,3-dihydro-1,3-oxazine-4-one derivatives. sciencescholar.ussciencescholar.us
Approaches from ortho-Halophenols and Cyanamide (B42294)
A modern and versatile method for synthesizing 2-amino-4H-benzo[e] Current time information in Bangalore, IN.diva-portal.orgoxazin-4-ones employs a palladium-catalyzed domino carbonylation–cyclization reaction of ortho-halophenols and cyanamide. diva-portal.orgnih.govresearchgate.net This one-step process offers several advantages, including the use of readily available starting materials and the ability to perform the reaction under low carbon monoxide (CO) pressure, even without the use of CO gas by employing CO-releasing agents like molybdenum hexacarbonyl (Mo(CO)₆). diva-portal.orgnih.gov
The reaction proceeds via a palladium-catalyzed carbonylative coupling of the ortho-halophenol with CO and cyanamide, followed by a spontaneous intramolecular cyclization to afford the benzoxazinone product in moderate to excellent yields. diva-portal.orgnih.gov This methodology is applicable to both ortho-iodophenols and the more challenging ortho-bromophenols. diva-portal.orgresearchgate.net The versatility of this method is further highlighted by the successful use of various CO surrogates, such as oxalyl chloride and formic acid. researchgate.net The reaction tolerates a range of functional groups on the phenol (B47542) ring, including both electron-withdrawing (e.g., nitro, chloro, bromo) and electron-donating (e.g., methyl, amino) substituents. diva-portal.org
Table 2: Synthesis of 2-Amino-4H-benzo[e] Current time information in Bangalore, IN.diva-portal.orgoxazin-4-ones from ortho-Iodophenols and Cyanamide
| ortho-Iodophenol Substituent | Product | Yield (%) | Reference |
| Unsubstituted | 2-Amino-4H-benzo[e] Current time information in Bangalore, IN.diva-portal.orgoxazin-4-one | 76 | diva-portal.orgnih.gov |
| 4-Methyl | 2-Amino-6-methyl-4H-benzo[e] Current time information in Bangalore, IN.diva-portal.orgoxazin-4-one | 96 | diva-portal.org |
| 4-Bromo | 2-Amino-6-bromo-4H-benzo[e] Current time information in Bangalore, IN.diva-portal.orgoxazin-4-one | 83 | diva-portal.orgnih.gov |
| 4-(Hydroxymethyl) | 2-Amino-6-(hydroxymethyl)-4H-benzo[e] Current time information in Bangalore, IN.diva-portal.orgoxazin-4-one | 84 | diva-portal.orgnih.gov |
| 4-Amino (Boc-protected) | tert-Butyl (2-amino-4-oxo-4H-benzo[e] Current time information in Bangalore, IN.diva-portal.orgoxazin-6-yl)carbamate | 64 | diva-portal.org |
Palladium-Catalyzed Carbonylation-Cyclization Domino Reactions
A prominent and efficient method for the synthesis of 2-amino-4H-1,3-benzoxazin-4-ones involves a palladium-catalyzed carbonylation-cyclization domino reaction. researchgate.netmdpi.com This approach typically utilizes ortho-halophenols and cyanamide as starting materials. researchgate.netmdpi.com The reaction proceeds through a sequence where carbon monoxide is incorporated, followed by an intramolecular cyclization to form the desired heterocyclic ring system. researchgate.net This method is valued for its ability to construct the benzoxazinone core in a single step from readily available precursors. diva-portal.org
Molybdenum hexacarbonyl (Mo(CO)₆) serves as a convenient and solid source of carbon monoxide, circumventing the need for handling gaseous CO. researchgate.netmdpi.com In a typical procedure, an ortho-iodophenol is subjected to a palladium-catalyzed carbonylative coupling with Mo(CO)₆ and cyanamide. researchgate.net This is followed by a spontaneous intramolecular cyclization, affording 2-amino-4H-1,3-benzoxazin-4-ones in moderate to excellent yields. researchgate.net The reaction conditions are generally mild, and the scope has been successfully extended to include the more challenging ortho-bromophenols. researchgate.netdiva-portal.org
The reaction often employs a palladium catalyst such as palladium(II) acetate (B1210297) (Pd(OAc)₂) with a suitable ligand like Xantphos. A bridged two-chamber system can be used where CO is generated ex situ from Mo(CO)₆ in one chamber and then introduced into the reaction mixture in the other. diva-portal.org For instance, the reaction of 2-iodophenol (B132878) and cyanamide using this system at 65°C for 20 hours resulted in a 76% yield of 2-amino-4H-benzo[e] researchgate.netCurrent time information in Bangalore, IN.oxazin-4-one. diva-portal.org The methodology has proven effective for both electron-rich and electron-deficient ortho-iodophenols. researchgate.netdiva-portal.org
Table 1: Palladium-Catalyzed Carbonylation-Cyclization using Mo(CO)₆
| Entry | Substrate | Product | Yield (%) |
| 1 | 2-Iodophenol | 2-Amino-4H-benzo[e] researchgate.netCurrent time information in Bangalore, IN.oxazin-4-one | 76 |
| 2 | 2-Iodo-4-nitrophenol | 2-Amino-6-nitro-4H-benzo[e] researchgate.netCurrent time information in Bangalore, IN.oxazin-4-one | 87 |
| 3 | 4-Bromo-2-iodophenol | 2-Amino-6-bromo-4H-benzo[e] researchgate.netCurrent time information in Bangalore, IN.oxazin-4-one | 83 |
| 4 | 2-Bromo-4-chlorophenol | 2-Amino-6-chloro-4H-benzo[e] researchgate.netCurrent time information in Bangalore, IN.oxazin-4-one | 40 |
| 5 | 2-Bromo-4-methylphenol | 2-Amino-6-methyl-4H-benzo[e] researchgate.netCurrent time information in Bangalore, IN.oxazin-4-one | 46 |
Data sourced from multiple studies detailing the synthesis of 4H-1,3-benzoxazin-4-ones. researchgate.netdiva-portal.org
To further enhance the practicality and safety of the carbonylation process, various other carbon monoxide-releasing reagents have been explored as alternatives to metal carbonyls. researchgate.net These reagents offer the advantage of being solid, shelf-stable compounds that can generate CO in situ. diva-portal.org Examples of such reagents that have been successfully employed in the synthesis of 4H-benzo[e] researchgate.netCurrent time information in Bangalore, IN.oxazin-4-ones include oxalyl chloride, phenyl formate (B1220265), 9-methylfluorene-9-carbonyl chloride, and formic acid. researchgate.netdiva-portal.org The use of these CO surrogates makes this synthetic strategy more appealing for broader applications. researchgate.net Benzene-1,3,5-triyl triformate (TFBen) has also been identified as an effective solid CO source. researchgate.netbeilstein-journals.org
Table 2: Evaluation of Various CO Sources
| Entry | CO Source | Yield (%) |
| 1 | Mo(CO)₆ | 76 |
| 2 | Oxalyl Chloride | 71 |
| 3 | Phenyl Formate | 68 |
| 4 | 9-Methylfluorene-9-carbonyl Chloride | 55 |
| 5 | Formic Acid | 76 |
Data represents the yield of 2-amino-4H-benzo[e] researchgate.netCurrent time information in Bangalore, IN.oxazin-4-one from 2-iodophenol using different CO sources under optimized conditions. researchgate.net
Utilization of Metal Carbonyls (e.g., Mo(CO)6) as CO Source
Synthesis via Formal Condensation of Secondary Amides with Acyl Chlorides
An alternative approach to the 1,3-oxazin-4-one skeleton involves an iridium-catalyzed one-pot formal condensation of secondary amides with acyl chlorides. rsc.org This methodology has been successfully applied to the synthesis of both monocyclic and bicyclic 1,3-oxazin-4-ones. rsc.orgresearchgate.net The reaction is characterized by its good yields, broad substrate scope, and mild reaction conditions. rsc.org For example, the reaction of secondary amides with adipoyl chloride or pimeloyl chloride provides access to bicyclic systems like 2,3,6,7-tetrahydrocyclopenta[e]-1,3-oxazin-4-ones and 2,3,5,6,7,8-hexahydro-4H-benzo[e]-1,3-oxazin-4-ones, respectively. rsc.org The method is also compatible with simpler acyl chlorides such as acetyl chloride and phenylacetyl chloride for the synthesis of monocyclic derivatives. rsc.org
Routes from 2,2-Diazidobenzofuran-3(2H)-ones and N-Formyl Amines (m-CPBA Mediated)
A novel one-pot synthesis of 2-amino-substituted 4H-benzo[e] researchgate.netCurrent time information in Bangalore, IN.oxazin-4-ones has been developed starting from 2,2-diazidobenzofuran-3(2H)-ones and N-formyl amines. researchgate.netresearchgate.net This reaction is mediated by meta-chloroperoxybenzoic acid (m-CPBA) and proceeds at elevated temperatures (100 °C) to give the desired products in moderate to good yields. researchgate.netresearchgate.net For instance, reacting substituted 2,2-diazidobenzofuran-3(2H)-ones with N,N-dimethylformamide (DMF), N-formylmorpholine, or N-formylpiperidine furnishes the corresponding 2-(dimethylamino)-, 2-morpholino-, or 2-(piperidin-1-yl)-4H-benzo[e] researchgate.netCurrent time information in Bangalore, IN.oxazin-4-ones. researchgate.net This method represents a new pathway to access the 4H-1,3-benzoxazin-4-one skeleton. researchgate.net
Preparation from Schiff Bases and Salicylic Acid (Microwave Irradiation)
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. A series of Schiff bases have been synthesized under microwave irradiation by condensing amines with aldehydes. While the direct synthesis of 4H-1,3-oxazin-4-ones from Schiff bases and salicylic acid under microwave irradiation is a plausible synthetic route, specific examples and detailed research findings for this exact transformation are less commonly reported compared to other methods for this heterocycle. However, the general utility of microwave irradiation in synthesizing heterocyclic compounds, including various oxazine (B8389632) derivatives, is well-established. tsijournals.comarkat-usa.org For example, a one-pot synthesis of 4H-benzo researchgate.netCurrent time information in Bangalore, IN.oxazin-4-ones from isatoic anhydrides has been achieved using microwave irradiation over basic alumina (B75360), significantly reducing reaction times. tsijournals.com
Intramolecular O-Arylation for Fused Systems (e.g., Pyrido[e]Current time information in Bangalore, IN.nih.govoxazin-4-ones)
A notable and efficient method for constructing fused 4H-1,3-oxazin-4-one systems, specifically 2-substituted 4H-pyrido[e] Current time information in Bangalore, IN.nih.govoxazin-4-ones, is through an intramolecular O-arylation reaction. nih.govresearchgate.net This approach utilizes N-aroyl- and N-heteroaroyl-(iso)nicotinamides as precursors. nih.gov The reaction is effectively promoted by microwave irradiation, leading to good to excellent yields of the desired fused heterocyclic compounds. nih.govresearchgate.net This methodology has demonstrated broad applicability, with successful synthesis of twenty-four different examples featuring various substituents at the 2-position and different nitrogen placements within the pyridine ring. nih.govresearchgate.net
The process involves the cyclization of the N-aroyl-(iso)nicotinamide precursor, where the oxygen atom of the amide attacks the pyridine ring, displacing a halogen atom to form the oxazinone ring. This intramolecular O-arylation provides a rapid and effective route to a novel series of bicyclic heteroaromatic compounds. nih.govresearchgate.net Further transformations of these products can lead to other important heterocyclic structures, such as 2-hydroxypyridyl-substituted 1,2,4-triazoles and 1,2,4-oxazinones. nih.gov
Table 1: Examples of 2-Substituted 4H-pyrido[e] Current time information in Bangalore, IN.nih.govoxazin-4-ones Synthesized via Intramolecular O-Arylation
| Precursor | Substituent at C-2 | Nitrogen Position in Pyridine Ring | Product |
|---|---|---|---|
| N-Aroyl-(iso)nicotinamide | Various aryl groups | 3 | 2-Aryl-4H-pyrido[3,2-e] Current time information in Bangalore, IN.nih.govoxazin-4-one |
| N-Aroyl-(iso)nicotinamide | Various aryl groups | 4 | 2-Aryl-4H-pyrido[4,3-e] Current time information in Bangalore, IN.nih.govoxazin-4-one |
| N-Heteroaroyl-(iso)nicotinamide | Various heteroaryl groups | 2 | 2-Heteroaryl-4H-pyrido[2,3-e] Current time information in Bangalore, IN.nih.govoxazin-4-one |
Ring Formation from o-Halogenbenzoylurea
An environmentally friendly and efficient protocol for the synthesis of 4H-1,3-benzoxazin-4-ones involves the ring formation from o-halogenbenzoylurea. researchgate.net This method proceeds under alkaline conditions, utilizing potassium carbonate (K2CO3) as the base. researchgate.net The reaction's success is notably influenced by the electronic nature of the substituents on the phenyl ring of the starting material. researchgate.net Specifically, the presence of electron-withdrawing groups on the phenyl ring is beneficial for this heterocyclization process. researchgate.net This suggests that the nucleophilicity of the phenoxide formed under the basic conditions is a key factor in the efficiency of the cyclization. diva-portal.org
Table 2: Influence of Substituents on the Ring Formation of o-Halogenbenzoylurea
| Substituent on Phenyl Ring | Electronic Effect | Reaction Outcome |
|---|---|---|
| Electron-withdrawing group | Enhances electrophilicity of the carbonyl carbon | Favorable for heterocyclization |
| Electron-donating group | Reduces electrophilicity of the carbonyl carbon | Less favorable for heterocyclization |
Ring Expansion Methodologies
An effective method for synthesizing 4H-1,3-oxazines is through the ring expansion of isoxazoles mediated by rhodium carbenoids. nih.govnih.gov This transformation has been shown to produce a range of 4H-1,3-oxazines in yields from 47% to 96%. nih.gov The reaction is believed to proceed through the formation of ylide intermediates. nih.gov These intermediates can then undergo a 1,2-shift to expand the ring or open to form 3-imino-2-en-1-ones, which subsequently undergo a 6π electrocyclization to yield the final 4H-1,3-oxazine product. nih.gov The reaction is compatible with various functionalities on the isoxazole (B147169) ring, including siloxy, halo, and ester groups. nih.gov
Table 3: Synthesis of 4H-1,3-Oxazines from Isoxazoles and Rhodium Carbenoids
| Isoxazole Substrate | Carbenoid Source | Product | Yield (%) |
|---|---|---|---|
| 3,5-Dimethylisoxazole | Methyl phenyldiazoacetate | 2-(Methoxycarbonyl)-2,6-dimethyl-4H-1,3-oxazin-4-one | High |
| Isoxazole with siloxy group | Methyl phenyldiazoacetate | Corresponding 4H-1,3-oxazine | 67-96 |
| Isoxazole with halo group | Methyl phenyldiazoacetate | Corresponding 4H-1,3-oxazine | 67-96 |
| Isoxazole with ester group | Methyl phenyldiazoacetate | Corresponding 4H-1,3-oxazine | 67-96 |
Cycloaddition Reactions in this compound Synthesis
The cycloaddition of trichloroacetyl isocyanate to ketenimines provides a pathway to this compound derivatives. researchgate.netcapes.gov.br The reaction of perchlorobutenyne with primary aliphatic amines initially forms ketenimines. researchgate.net The stability of these ketenimines increases with the steric bulk of the amino group, allowing for the isolation of some derivatives in pure form. researchgate.net The subsequent cycloaddition reaction of these ketenimines with trichloroacetyl isocyanate, followed by tautomerization, yields the this compound structure. researchgate.net
Aza-Diels-Alder reactions involving α-oxoketenes and 1-azadienes represent a versatile method for constructing 4H-1,3-oxazin-4-ones. researchgate.netmdpi.com In these reactions, the α-oxoketenes, often generated in situ from the thermal Wolff rearrangement of 2-diazo-1,3-diketones, typically act as 4π reaction partners (1-oxadienes). researchgate.netmdpi.com The 1-azadienes, in turn, serve as the 2π partners. researchgate.net However, the periselectivity of this reaction can be influenced by the specific structures of the α-oxoketene and the 1-azadiene, as well as the reaction conditions such as temperature and time. researchgate.netmdpi.com Under certain conditions, an alternative reaction pathway can occur where the 1-azadiene acts as the 4π partner and the C=C bond of the ketene (B1206846) acts as the 2π partner, leading to hydropyridin-2-ones. mdpi.com Computational studies have suggested that the formation of 1,3-oxazin-4-ones is often under kinetic control, while the formation of the alternative hydropyridin-4-ones can be thermodynamically favored in some cases. researchgate.netresearchgate.net
Table 4: Periselectivity in Aza-Diels-Alder Reactions of α-Oxoketenes and 1-Azadienes
| α-Oxoketene Reacts As | 1-Azadiene Reacts As | Product | Control |
|---|---|---|---|
| 4π partner (1-oxadiene) | 2π partner (C=N bond) | 1,3-Oxazin-4-one | Kinetic |
| 2π partner (C=C bond) | 4π partner | Hydropyridin-2-one | Thermodynamic |
Hetero-Diels-Alder Reactions of 4-Acyl-1H-pyrrole-2,3-diones with Cyanamides (via Decarbonylation to Ketenes)
A versatile approach to synthesizing skeletally diverse 4H-1,3-oxazines involves the hetero-Diels-Alder (HDA) reaction. grafiati.commdpi.com Specifically, 4-acyl-1H-pyrrole-2,3-diones that are fused at the [e]-side with a heterocyclic moiety serve as effective platforms for this strategy. grafiati.commdpi.com These starting materials can react as oxa-dienes with dienophiles, such as cyanamides, to form tetracyclic alkaloid-like 4H-1,3-oxazines. grafiati.comnih.gov
A key feature of this methodology is the propensity of the fused 4-acyl-1H-pyrrole-2,3-diones to undergo decarbonylation at elevated temperatures (above approximately 140 °C). mdpi.comresearchgate.net This thermal process generates highly reactive acyl(imidoyl)ketenes. mdpi.comresearchgate.net These ketene intermediates are bidentate heterodienes, capable of participating in HDA reactions with various heterodienophiles. mdpi.com
The reaction between fused 4-acyl-1H-pyrrole-2,3-diones and cyanamides can be controlled by temperature. For instance, the reaction of FPD 1a with cyanamide 2a in acetonitrile (B52724) at room temperature proceeds very slowly. researchgate.net However, increasing the temperature to 95 °C leads to a smooth reaction and affords the desired tetracyclic 4H-1,3-oxazine in a high isolated yield of 85%. researchgate.net This method has been successfully applied to a range of fused 4-acyl-1H-pyrrole-2,3-diones and cyanamides, yielding various quinoxaline (B1680401) derivatives. researchgate.net
This dual reactivity—direct cycloaddition as an oxa-diene and cycloaddition after decarbonylation to a ketene—allows for a divergent approach to a variety of 4H-1,3-oxazine structures, which are of significant interest for drug discovery due to their potential inhibitory activities against anticancer targets. grafiati.commdpi.comnih.gov
Advanced Transition Metal-Catalyzed Syntheses
Transition metal catalysis offers powerful and efficient pathways for the construction of the this compound ring system, often providing access to derivatives that are difficult to prepare by other means.
Cu(I)-Catalyzed One-Pot Cascade Reactions (e.g., from 2-(o-Bromophenoxy)acyl Chlorides)
A facile and efficient one-pot synthesis of 2H-1,4-benzoxazin-3-(4H)-one derivatives, a related class of compounds, has been achieved through a copper(I)-catalyzed cascade reaction. arkat-usa.orgresearchgate.net This method involves the condensation of 2-(o-haloaryloxy)acyl chlorides with primary amines, followed by an intramolecular C-N bond coupling catalyzed by Cu(I). arkat-usa.orgresearchgate.net The starting 2-(o-haloaryloxy)acyl chlorides can be conveniently prepared and used directly without purification. arkat-usa.org
This protocol has been optimized for various parameters, including the choice of ligand, base, and solvent. The use of 1,10-phenanthroline (B135089) as a ligand with cesium carbonate (Cs₂CO₃) as the base in dioxane was found to be a highly effective system. ijsr.net The reaction is compatible with a wide range of substituents on both the acyl chloride and the primary amine, allowing for the convenient introduction of diversity at the 4-position of the resulting benzoxazinone ring. arkat-usa.org Good to excellent yields have been reported for a variety of substrates. arkat-usa.orgresearchgate.net While 2-(o-iodophenoxy)acyl chlorides react readily, the protocol has also been successfully extended to the more economical and accessible 2-(o-bromophenoxy)acyl chlorides. researchgate.net
| Catalyst System | Base | Solvent | Temperature | Yield Range | Ref |
| CuI / 1,10-Phenanthroline | Cs₂CO₃ | Dioxane | 90-100 °C | Good to Excellent | researchgate.netijsr.net |
| CuI / 1,10-Phenanthroline | K₂CO₃ | Dioxane | 85 °C | Moderate | researchgate.net |
Palladium-Catalyzed CO-Free Carbonylative Synthesis (using Benzene-1,3,5-Triyl Triformate)
A significant advancement in the synthesis of 4H-benzo[d] nih.govoxazin-4-ones is the development of a palladium-catalyzed carbonylative synthesis that avoids the use of toxic and flammable carbon monoxide (CO) gas. nih.govresearchgate.net This method employs benzene-1,3,5-triyl triformate (TFBen) as a stable, solid CO surrogate. nih.govresearchgate.net The reaction involves the cross-coupling of readily available N-(ortho-bromoaryl)amides with TFBen. researchgate.net
This procedure demonstrates excellent functional group tolerance and has been used to construct 4H-benzo[d] nih.govoxazin-4-ones that are part of natural products and drugs. nih.gov The reaction proceeds under mild conditions and provides good to excellent yields of the desired products. researchgate.net An additive-controlled divergent synthesis has also been reported, where the use of aluminum chloride (AlCl₃) as an additive leads to the formation of indoles, while acetic acid (AcOH) as the additive directs the reaction towards 4H-benzo[d] nih.govoxazines from 2-alkynylanilines and benzyl (B1604629) chlorides. acs.org
Another CO surrogate, 2,4,6-trichlorophenyl formate (TCPF), has also been utilized in palladium-catalyzed carbonylations of (hetero)aryl bromides, highlighting the utility of solid CO sources in synthesizing important chemical structures. jst.go.jp
BF3·OEt2-Mediated Cascade Synthesis
Boron trifluoride etherate (BF₃·OEt₂) has been employed as a mediator in a cascade synthesis of 4H-3,1-benzoxazine derivatives. nih.gov This methodology utilizes 2-azidobenzaldehydes and homoallylic alcohols as starting materials. nih.gov The reaction proceeds in moderate to good yields and is proposed to occur via a retro-Prins reaction, followed by a nucleophilic attack by the azide (B81097) group, subsequent elimination of nitrogen, and a final proton elimination step. nih.gov The resulting benzoxazine (B1645224) derivatives have been further functionalized, for example, through click reactions to synthesize triazole compounds. nih.gov BF₃·OEt₂ has also been used in other complex cascade reactions to form various fused heterocyclic systems. rsc.orgnih.gov
Electrochemical Synthesis
Electrochemical methods offer a green and efficient alternative for synthesizing heterocyclic compounds by avoiding the need for chemical oxidants. An unprecedented electrochemical aromatic C–H oxygenation has been reported for the synthesis of 4H-1,3-benzoxazines from easily accessible N-benzylamides. acs.org This oxidative cyclization is notable for being transition metal- and oxidizing reagent-free, with hydrogen gas as the only theoretical byproduct. acs.org The feasibility of adapting this reaction to an electrochemical microreactor has also been demonstrated, showcasing its potential for continuous flow synthesis. acs.org Furthermore, electrochemical methods have been explored for the synthesis of other related heterocyclic structures, such as sulfonated 4H-3,1-benzoxazines. rsc.org
Iridium-Catalyzed Intramolecular Asymmetric Allylation
Chiral 4H-3,1-benzoxazines have been synthesized through an iridium-catalyzed intramolecular asymmetric allylation of vinyl benzoxazinones. researchgate.net This method proceeds via a kinetic resolution process, affording both the chiral 4H-3,1-benzoxazine product and the recovered enantiomerically enriched starting material in high yields and excellent enantioselectivities. researchgate.net The development of chiral cyclic phosphoramidite (B1245037) ligands has been crucial in promoting the reactivity and enantioselectivity of the iridium catalyst. rsc.org This asymmetric allylic substitution has also been applied to the synthesis of other N,O-heterocycles like oxazolines and oxazines, demonstrating the versatility of this approach for creating chiral molecules. rsc.org The resulting products, featuring a terminal double bond, are amenable to further synthetic transformations. rsc.org
| Catalyst System | Ligand Type | Process | Outcome | Ref |
| [Ir(cod)Cl]₂ | Chiral Phosphoramidite | Intramolecular Asymmetric Allylation / Kinetic Resolution | Chiral 4H-3,1-benzoxazines and recovered starting material with high ee | researchgate.net |
| [Ir(cod)Cl]₂ | Chiral Phosphoramidite | Intramolecular Asymmetric Amidation | Chiral oxazolines and oxazines with high ee | rsc.org |
Additive-Controlled Divergent Synthesis
A notable advancement in the synthesis of oxazine derivatives is the development of additive-controlled divergent synthetic methods. These strategies allow for the selective formation of different products from the same set of starting materials by simply changing an additive. A prominent example is the palladium-catalyzed carbonylative cyclization of 2-alkynylanilines and benzyl chlorides. acs.orgresearchgate.net This reaction can be directed to produce either indole (B1671886) derivatives or 4H-benzo[d] nih.govCurrent time information in Bangalore, IN.oxazine derivatives through the careful selection of an acidic additive. acs.orgresearchgate.net
In this synthetic approach, 2-alkynylanilines react with benzyl chlorides in the presence of a palladium catalyst and a carbon monoxide source, such as benzene-1,3,5-triyl triformate (TFBen). acs.orgresearchgate.net The course of the reaction is then dictated by the additive employed.
Synthesis of 4H-Benzo[d] nih.govCurrent time information in Bangalore, IN.oxazines: When acetic acid (AcOH) is used as the additive, the reaction favors the formation of 4H-benzo[d] nih.govCurrent time information in Bangalore, IN.oxazine derivatives in moderate yields. acs.orgresearchgate.net
Synthesis of Indoles: Conversely, the use of aluminum chloride (AlCl₃) as the additive steers the reaction towards the synthesis of various indole derivatives in high yields. acs.orgresearchgate.net
The divergent outcome is attributed to the different roles these additives play in the reaction mechanism. It is proposed that the reaction proceeds through a common intermediate, and the additive influences the subsequent cyclization pathway.
The table below summarizes the effect of the additive on the product outcome in the palladium-catalyzed carbonylative cyclization of 2-alkynylanilines and benzyl chlorides.
| Starting Materials | Catalyst System | Additive | Major Product | Reference(s) |
| 2-Alkynylaniline, Benzyl Chloride | Pd(OAc)₂, TFBen | Acetic Acid (AcOH) | 4H-Benzo[d] nih.govCurrent time information in Bangalore, IN.oxazine | acs.org, researchgate.net |
| 2-Alkynylaniline, Benzyl Chloride | Pd(OAc)₂, TFBen | Aluminum Chloride (AlCl₃) | Indole | acs.org, researchgate.net |
This additive-controlled divergent synthesis represents a powerful tool for generating molecular diversity from common precursors, showcasing the subtlety and power of catalytic control in modern organic synthesis.
Chemical Reactivity and Transformations of 4h 1,3 Oxazin 4 One
Nucleophilic Reactions
The electrophilic nature of the carbon atoms in the 4H-1,3-oxazin-4-one ring, especially at the C-2 and C-4 positions, makes it a prime target for nucleophilic attack. This section explores the reactivity of this heterocyclic system towards nitrogen and oxygen nucleophiles.
Nitrogen-containing nucleophiles readily react with 4H-1,3-oxazin-4-ones, leading to a range of heterocyclic products through ring-opening and recyclization pathways.
The reaction of 2-substituted 6-alkoxy-4H-1,3-oxazin-4-ones with hydrazine (B178648) and its derivatives serves as a powerful method for synthesizing various five-membered heterocyclic compounds. thieme-connect.de The initial step of the reaction involves a nucleophilic attack by the primary amino group of the hydrazine derivative on the C-2 carbon of the oxazinone ring. This attack leads to the cleavage of the C-2-O bond and the opening of the oxazinone ring. thieme-connect.de
With hydrazine and phenylhydrazine (B124118), the open-chain intermediate undergoes a subsequent intramolecular cyclization. This recyclization involves the second nitrogen atom of the hydrazine attacking the carbonyl carbon atom of the intermediate, followed by the elimination of a water molecule to yield 1,2,4-triazole-5-acetic acid esters. thieme-connect.de For instance, the reaction of 6-methoxy-2-(4-nitrophenyl)-4H-1,3-oxazin-4-one with hydrazine in ethanol (B145695) at room temperature is completed within an hour, affording the corresponding triazole in high yield. thieme-connect.de Phenylhydrazine, being a less nucleophilic reagent, reacts at a slower rate, typically requiring elevated temperatures. thieme-connect.de
The reaction with N,N-dimethylhydrazine follows a different pathway. While the initial ring-opening step is similar, the subsequent cyclization and elimination process are distinct. The intermediate formed from the attack of N,N-dimethylhydrazine undergoes an intramolecular cyclization with the elimination of dimethylamine (B145610), leading to the formation of 2-substituted 4-hydroxyimidazole-5-carboxylates. thieme-connect.de
As mentioned, the reaction of 2-substituted 6-alkoxy-4H-1,3-oxazin-4-ones with hydrazine and phenylhydrazine provides a direct route to 1,2,4-triazole-5-acetic acid esters. thieme-connect.de This transformation highlights the utility of the oxazinone ring as a synthon for the construction of the triazole core. The reaction conditions can be tuned based on the nucleophilicity of the hydrazine derivative. For example, hydrazine reacts efficiently at room temperature, while phenylhydrazine often requires heating to achieve good yields of the triazole products. thieme-connect.de The yields of the resulting 1,2,4-triazoles are generally good, ranging from 60-90%. thieme-connect.de
| This compound Derivative | Hydrazine Derivative | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 6-Methoxy-2-(4-nitrophenyl)-4H-1,3-oxazin-4-one | Hydrazine | Ethanol, Room Temperature, 1 h | Methyl [3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetate | 90 | thieme-connect.de |
| 6-Methoxy-2-phenyl-4H-1,3-oxazin-4-one | Phenylhydrazine | Benzene (B151609), Reflux, 7-8 h | Methyl [1,3-diphenyl-1H-1,2,4-triazol-5-yl]acetate | 73 | thieme-connect.de |
The reaction of 2-substituted 6-alkoxy-4H-1,3-oxazin-4-ones with N,N-dimethylhydrazine provides a novel route to 2-substituted 4-hydroxyimidazole-5-carboxylates. thieme-connect.de This outcome is in contrast to the reaction with hydrazine and phenylhydrazine, which yield triazoles. The proposed mechanism involves the cleavage of the oxazine (B8389632) ring by N,N-dimethylhydrazine to form an open-chain intermediate. This intermediate then undergoes intramolecular cyclization with the elimination of dimethylamine to afford the final imidazole (B134444) product. thieme-connect.de The reaction is typically carried out in ethanol or a mixture of benzene and ethanol at room temperature over a period of 20 hours, with yields ranging from 50-64%. thieme-connect.de
| This compound Derivative | Hydrazine Derivative | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 6-Methoxy-2-phenyl-4H-1,3-oxazin-4-one | N,N-Dimethylhydrazine | Ethanol, Room Temperature, 20 h | Methyl 4-hydroxy-2-phenyl-1H-imidazole-5-carboxylate | 64 | thieme-connect.de |
| 6-Ethoxy-2-(4-chlorophenyl)-4H-1,3-oxazin-4-one | N,N-Dimethylhydrazine | Benzene-Ethanol, Room Temperature, 20 h | Ethyl 2-(4-chlorophenyl)-4-hydroxy-1H-imidazole-5-carboxylate | 50 | thieme-connect.de |
The reaction of 4H-1,3-oxazin-4-ones, particularly benzoxazinones, with various amines leads to the formation of quinazolinone derivatives. mdpi.comnih.gov This transformation is a widely used method for the synthesis of this important class of heterocyclic compounds. The reaction proceeds through the nucleophilic attack of the amine on the C-4 carbonyl carbon of the oxazinone ring, leading to ring opening. Subsequent recyclization through the elimination of a molecule of water affords the corresponding 3-substituted quinazolin-4(3H)-one. mdpi.comresearchgate.net A variety of amines, including aromatic and aliphatic amines, can be employed in this reaction. researchgate.netarkat-usa.org For instance, reacting 2-methyl-4H-benzo[d] thieme-connect.denih.govoxazin-4-one with different amines is a common route to produce various 2,3-disubstituted quinazolin-4(3H)-ones. Similarly, 2-chloromethyl-4H-benzo[d] thieme-connect.denih.govoxazin-4-one reacts with aromatic amines to yield 2-(chloromethyl)-3-arylquinazolin-4(3H)-ones. arkat-usa.org
4H-1,3-Oxazin-4-ones also exhibit reactivity towards oxygen nucleophiles such as alcohols. For example, 6,8-dibromo-2-ethyl-4H-benzo[d] thieme-connect.denih.govoxazin-4-one reacts with ethanol to yield an ethyl benzoate (B1203000) derivative. nih.gov The reaction of variably substituted 2-methyl-4H-3,1-benzoxazin-4-ones with a range of alcohols, including methanol, proceeds smoothly under microwave irradiation to form the corresponding N-acetyl-anthranilates. researchgate.net This reaction essentially involves the alcoholysis of the oxazinone ring.
Reactivity towards Oxygen Nucleophiles (e.g., Ethanol, Methanol)
Ring Opening to Ester Derivatives (e.g., Ethyl Benzoate)
The oxazinone ring is susceptible to nucleophilic attack by alcohols, leading to cleavage of the acyl-oxygen bond and subsequent ring opening to form ester derivatives. This transformation, often referred to as alcoholysis or ethanolysis, typically occurs at the C-4 carbonyl position, which is a highly reactive acyl moiety.
In a notable example, the reaction of 6,8-Dibromo-2-ethyl-4H-benzo[d] ptfarm.plnih.govoxazin-4-one with ethanol results in the formation of the corresponding ethyl 2-amino-3,5-dibromobenzoate derivative. ptfarm.plnih.gov This reaction proceeds via nucleophilic attack of the ethanol oxygen on the C-4 carbonyl carbon. Similarly, the ethanolysis of 2-[3-(4-Methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one using sodium ethoxide in ethanol yields the corresponding ethyl N-acyl anthranilate derivative. acs.org This demonstrates the general susceptibility of the C4-O bond to cleavage by alkoxides, leading to stable ester products.
Table 1: Examples of Ring Opening to Ester Derivatives
| Starting Oxazinone | Reagent | Product | Reference |
|---|---|---|---|
| 6,8-Dibromo-2-ethyl-4H-benzo[d] ptfarm.plnih.govoxazin-4-one | Ethanol | Ethyl 2-(propionamido)-3,5-dibromobenzoate | ptfarm.pl |
Hydrolysis Reactions
This compound derivatives are sensitive to hydrolysis, readily breaking down in the presence of water to revert to their parent anthranilic acid derivatives. The rate and mechanism of this ring cleavage are highly dependent on the pH of the medium.
Studies on 1,2-dihydro-3,1-benzoxazin-4-one and related pyridyloxazinone derivatives have shown that these compounds are rapidly hydrolyzed under near-neutral conditions. jst.go.jp The majority of these potential prodrugs are particularly unstable between pH 4.0 and 8.0, exhibiting half-lives of less than 50 minutes at 20°C. jst.go.jp This lability is attributed to nucleophilic attack by water on the electrophilic centers of the oxazinone ring.
Mechanistic investigations using O18-enriched water have revealed that nucleophilic attack can occur at both the C-2 and C-4 positions of the benzoxazinone (B8607429) ring. jst.go.jp The preferred site of attack is influenced by the nature and position of substituents on the molecule. jst.go.jp For instance, alkaline hydrolysis of 2-aryl-4H-3,1-benzoxazin-4-ones demonstrates that the reaction pathway is dictated by the electronic properties of the substituent on the 2-aryl group. jst.go.jp
Electrophilic Reactions
While the oxazinone ring itself is generally electron-deficient, certain positions on substituted derivatives can exhibit nucleophilic character. For instance, the methyl group at the C-2 position can be activated for condensation reactions with carbon electrophiles like aldehydes.
Research has shown that 6,8-dibromo-2-ethyl-4H-benzo[d] ptfarm.plnih.govoxazin-4-one reacts with benzaldehyde (B42025) derivatives. ptfarm.plnih.gov This type of reaction typically involves the formation of a new carbon-carbon bond, leading to more complex benzoxazinone structures. ptfarm.plnih.gov This reactivity highlights the ability of substituents on the oxazinone core to act as nucleophilic handles for further functionalization.
For benzofused 4H-1,3-oxazin-4-ones, the attached aromatic ring can undergo electrophilic substitution reactions, provided it is not deactivated by strongly electron-withdrawing groups. Halogenation, particularly bromination, is a common example of this transformation.
The introduction of bromine atoms onto the benzoxazinone scaffold can be achieved through electrophilic aromatic substitution using standard brominating agents. For example, the treatment of 2-[3-(4-methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one with bromine in acetic acid leads to the formation of a dibromoanthranilic acid derivative, indicating that bromination of the aromatic ring occurs, albeit with subsequent ring opening under these specific conditions. acs.org The general mechanism follows the standard pathway for electrophilic aromatic substitution, where the electrophile (Br+) attacks the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate (an arenium ion), which then loses a proton to restore aromaticity.
Reactivity towards Carbon Electrophiles (e.g., Benzaldehyde Derivatives)
Ring Transformations and Rearrangements
The this compound ring can serve as a synthon for the construction of other heterocyclic systems, most notably pyridone derivatives. These transformations often involve the reaction of the oxazinone with a suitable three-carbon synthon, leading to the incorporation of a new nitrogen-containing ring.
A key method for this conversion involves the reaction of 6-methyl-2-phenyl-4H-1,3-oxazin-4-one with active methylene (B1212753) compounds such as ethyl acetoacetate (B1235776) or acetylacetone. These reactions result in the formation of 3-acetylpyridone derivatives. The mechanism involves the active methylene compound acting as a nucleophile, attacking the oxazinone ring, and leading to a ring-opening and subsequent re-cyclization sequence to form the more stable pyridone ring. Another study demonstrated that heating 2,2,6-trimethyl-1,3-dioxin-4-one (a related precursor) with N-(1-phenylethylidene)aniline yielded 6-methyl-1,2-diphenyl-4-(1H)-pyridone. These reactions showcase the utility of oxazinones as precursors for constructing highly substituted pyridone frameworks.
Conversion to Pyridone Derivatives
Reactions with Active Methylene Compounds
The reaction of 4H-1,3-oxazin-4-ones with carbanions generated from active methylene compounds typically proceeds via an initial nucleophilic attack on the C-2 or C-4 position of the oxazinone ring, leading to ring-opening. Subsequent intramolecular cyclization and rearrangement afford a variety of heterocyclic products, most notably substituted pyridones and their fused analogues, quinolines. researchgate.netmdpi.comorganic-chemistry.org
For instance, 6-methyl-2-phenyl-4H-1,3-oxazin-4-one reacts with a range of active methylene compounds in the presence of a base to yield highly substituted pyridone derivatives. mdpi.com Similarly, the reaction of 2-aryl-4H-3,1-benzoxazin-4-ones with reagents like malononitrile (B47326) or diethyl malonate leads to the formation of quinoline (B57606) derivatives. researchgate.netorganic-chemistry.org
| This compound Derivative | Active Methylene Compound | Product Type | Reference |
|---|---|---|---|
| 6-methyl-2-phenyl-4H-1,3-oxazin-4-one | Diethyl Malonate | 3-Acetyl-5-ethoxy-carbonyl-4-hydroxy-6-phenyl-2(1H)-pyridone | mdpi.com |
| 6-methyl-2-phenyl-4H-1,3-oxazin-4-one | Ethyl Cyanoacetate (B8463686) | 3-Acetyl-5-cyano-4-hydroxy-6-phenyl-2(1H)-pyridone | mdpi.com |
| 6-methyl-2-phenyl-4H-1,3-oxazin-4-one | Acetylacetone | 3,5-Diacetyl-4-methyl-6-phenyl-2(1H)-pyridone | mdpi.com |
| 6-methyl-2-phenyl-4H-1,3-oxazin-4-one | Cyclohexan-1,3-dione | 4-Acetyl-1-phenyl-6,7-dihydro-3,8-(2H,5H)-isoquinolinedione | mdpi.com |
| 6-methyl-2-phenyl-4H-1,3-oxazin-4-one | Ethyl Acetoacetate | 3-Acetyl-5-ethoxycarbonyl-4-methyl-6-phenyl-2(1H)-pyridone | mdpi.com |
| 2-Aryl-4H-3,1-benzoxazin-4-one | Benzoylacetonitrile | Quinoline Derivative | mdpi.com |
| 2-Aryl-4H-3,1-benzoxazin-4-one | Malononitrile | Quinoline Derivative | researchgate.net |
Conversion to Pyrimidine (B1678525) Derivatives
One of the most fundamental transformations of 4H-1,3-oxazin-4-ones is their conversion into pyrimidine derivatives, particularly the fused quinazolin-4(3H)-ones. This is typically achieved by reaction with nitrogen nucleophiles such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). nih.govraco.cat The reaction involves the nucleophilic attack of ammonia at the C-4 carbonyl carbon, followed by ring opening and subsequent cyclization with the elimination of water to form the more stable pyrimidine ring. For example, 2-propyl-4H-3,1-benzoxazin-4-one can be converted to 2-propylquinazolin-4(3H)-one by heating with ammonium acetate. nih.gov Similarly, more complex structures like pyrazolo[3,4-d] Current time information in Bangalore, IN.thieme-connect.deoxazin-4-ones react with various nitrogen sources, including urea (B33335) and primary amines, to yield the corresponding pyrazolo[3,4-d]pyrimidin-4-ones. raco.cat
Transformations to 1,2,4-Triazoles
4H-1,3-Oxazin-4-ones serve as effective precursors for the synthesis of 1,2,4-triazole (B32235) derivatives. This transformation is accomplished through reaction with hydrazine or its derivatives, such as phenylhydrazine. thieme-connect.demolaid.com The established mechanism involves an initial nucleophilic attack by the primary amino group of hydrazine at the C-2 position of the oxazinone ring. thieme-connect.de This leads to the cleavage of the C-O bond and opening of the ring to form an acylhydrazide intermediate. Subsequent intramolecular cyclization, driven by the attack of the second nitrogen atom of the hydrazine moiety on the carbonyl carbon, followed by dehydration, yields the stable aromatic 1,2,4-triazole ring. thieme-connect.demolaid.com For example, 6-alkoxy-2-aryl-4H-1,3-oxazin-4-ones react with hydrazine hydrate (B1144303) to produce 1,2,4-triazole-5-acetic acid esters in good yields. thieme-connect.de
Transformations to 1,2,4-Oxadiazoles
The this compound scaffold can be utilized for the synthesis of 1,2,4-oxadiazole (B8745197) heterocycles. researchgate.netresearchgate.net This conversion is generally achieved by reacting the oxazinone with an amidoxime (B1450833). In this reaction, the this compound acts as an acylating agent for the amidoxime. The process involves a condensation reaction where the nucleophilic amidoxime attacks the oxazinone, leading to ring opening and the formation of an intermediate that subsequently cyclizes and dehydrates to form the 3,5-disubstituted 1,2,4-oxadiazole ring. This method allows for the creation of 2-hydroxyphenyl or 2-hydroxypyridyl substituted 1,2,4-oxadiazoles, which are of interest in medicinal chemistry. researchgate.net
Transformations to Unsymmetrical 1,3,5-Triazines
An important synthetic application of 4H-1,3-oxazin-4-ones is their conversion into unsymmetrical 1,3,5-triazines. researchgate.netresearchgate.net This transformation occurs via a cyclocondensation reaction with amidines. researchgate.net The reaction proceeds in a single step, often under mild conditions such as room temperature or with microwave irradiation, to provide the triazine products in good yields. This method is versatile, with demonstrated applicability across various amidines and different series of 4H-pyrido Current time information in Bangalore, IN.thieme-connect.deoxazin-4-ones, leading to pyridyl-substituted 1,3,5-triazines. researchgate.net The reaction of 4H-1,3-benzoxazin-4-ones with amidines similarly yields (2-hydroxyphenyl)-substituted 1,3,5-triazines. researchgate.net
C-H Activation and Directed Functionalization (utilizing this compound as Directing Group)
In modern organic synthesis, the this compound framework, particularly in its benzofused form (4H-3,1-benzoxazin-4-one), has been identified as a highly effective native directing group for transition metal-catalyzed C-H activation and functionalization. nih.govresearchgate.net The endocyclic nitrogen atom of the heterocyclic ring acts as a coordination site for the metal catalyst, directing functionalization to the ortho position of an adjacent aryl substituent with high regioselectivity. This strategy avoids the need for pre-functionalized substrates and allows for the direct introduction of various functional groups. researchgate.net
N-Directed ortho-Halogenation
A key example of this methodology is the N-directed ortho-halogenation of 2-aryl-4H-3,1-benzoxazin-4-ones. This reaction is typically catalyzed by palladium complexes, such as palladium(II) acetate (Pd(OAc)₂), and utilizes common halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
The plausible mechanism involves the coordination of the oxazinone nitrogen to the Pd(II) catalyst, forming a cyclometalated intermediate. This five-membered palladacycle positions the catalyst in proximity to the ortho C-H bond of the 2-phenyl ring. Subsequent C-H activation, often via a concerted metalation-deprotonation pathway, forms a new Pd-C bond. The resulting Pd(II) species undergoes oxidative addition with the halogen source (e.g., NBS) to form a Pd(IV) intermediate. Finally, reductive elimination from the Pd(IV) complex releases the ortho-halogenated product and regenerates the active Pd(II) catalyst, completing the catalytic cycle. organic-chemistry.org
| Substrate | Halogen Source | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Phenyl-4H-benzo[d] Current time information in Bangalore, IN.thieme-connect.deoxazin-4-one | N-Bromosuccinimide (NBS) | Pd(OAc)₂, AgNO₃, DCE, 100 °C | 2-(2-Bromophenyl)-4H-benzo[d] Current time information in Bangalore, IN.thieme-connect.deoxazin-4-one | |
| 2-Phenyl-4H-benzo[d] Current time information in Bangalore, IN.thieme-connect.deoxazin-4-one | N-Iodosuccinimide (NIS) | Pd(OAc)₂, AgNO₃, DCE, 100 °C | 2-(2-Iodophenyl)-4H-benzo[d] Current time information in Bangalore, IN.thieme-connect.deoxazin-4-one | |
| 2-Phenyl-4H-benzo[d] Current time information in Bangalore, IN.thieme-connect.deoxazin-4-one | N-Fluorobenzenesulfonimide (NFSI) | Pd(OAc)₂, AgNO₃, DCE, 100 °C | 2-(2-Fluorophenyl)-4H-benzo[d] Current time information in Bangalore, IN.thieme-connect.deoxazin-4-one |
N-Directed ortho-Acetoxylation
The N-directed ortho-acetoxylation of 2-phenyl-4H-benzo[d] researchgate.netresearchgate.netoxazin-4-ones is a palladium-catalyzed reaction that introduces an acetoxy group onto the ortho-position of the 2-phenyl ring. researchgate.net This transformation typically employs a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), and an oxidant. researchgate.net The nitrogen atom of the oxazinone ring is believed to coordinate to the palladium center, forming a palladacycle intermediate that facilitates the regioselective C-H activation at the ortho-position of the phenyl ring. researchgate.net
A variety of oxidants can be used in this reaction, with phenyliodine(III) diacetate (PhI(OAc)₂) being a common choice. researchgate.net The reaction is generally carried out in a suitable solvent, and the conditions can be optimized for different substrates. The presence of various functional groups on the benzoxazinone scaffold is often well-tolerated. researchgate.net
Detailed research findings have shown that the reaction proceeds with moderate to good yields for a range of 2-phenyl-4H-benzo[d] researchgate.netresearchgate.netoxazin-4-one derivatives. researchgate.net The reaction conditions and yields for the ortho-acetoxylation of several substrates are summarized in the table below.
| Substrate (2-phenyl-4H-benzo[d] researchgate.netresearchgate.netoxazin-4-one derivative) | Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |
| Unsubstituted | Pd(OAc)₂ | PhI(OAc)₂ | Acetic Anhydride (B1165640) | 100 | 75 | researchgate.net |
| 6-Chloro | Pd(OAc)₂ | PhI(OAc)₂ | Acetic Anhydride | 100 | 68 | researchgate.net |
| 6-Methyl | Pd(OAc)₂ | PhI(OAc)₂ | Acetic Anhydride | 100 | 72 | researchgate.net |
| 7-Methoxy | Pd(OAc)₂ | PhI(OAc)₂ | Acetic Anhydride | 100 | 65 | researchgate.net |
N-Directed ortho-Hydroxylation
Similar to ortho-acetoxylation, the nitrogen atom of the this compound ring can direct the ortho-hydroxylation of a 2-phenyl substituent. This reaction provides a direct route to phenolic derivatives. The process is often achieved through a palladium-catalyzed C-H activation, followed by the introduction of a hydroxyl group. mdpi.com
One approach to achieve ortho-hydroxylation involves a two-step sequence where an initial ortho-acetoxylation is followed by hydrolysis of the acetate group. Alternatively, direct hydroxylation methods have been developed. These methods may utilize specific oxidants and reaction conditions to favor the formation of the hydroxylated product. A review article has highlighted palladium-catalyzed chemo- and site-selective C-H acetoxylation and hydroxylation of oxobenzoxazine derivatives. mdpi.com
The reaction conditions for N-directed ortho-hydroxylation can vary, but they generally involve a palladium catalyst and a suitable hydroxylating agent or a precursor. The yields of these reactions are typically moderate to good, depending on the specific substrate and conditions employed.
| Substrate (2-phenyl-4H-benzo[d] researchgate.netresearchgate.netoxazin-4-one derivative) | Catalyst | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| Unsubstituted | Pd(OAc)₂ | 1. PhI(OAc)₂ 2. NaOH | Acetic Anhydride, then water | 100, then reflux | 70 (overall) | researchgate.net |
| 6-Chloro | Pd(OAc)₂ | 1. PhI(OAc)₂ 2. NaOH | Acetic Anhydride, then water | 100, then reflux | 63 (overall) | researchgate.net |
N-Directed ortho-Benzoxylation
The N-directed ortho-benzoxylation of 2-phenyl-4H-benzo[d] researchgate.netresearchgate.netoxazin-4-ones involves the introduction of a benzoyloxy group at the ortho-position of the 2-phenyl ring. This transformation is also typically achieved through a palladium-catalyzed C-H activation mechanism, similar to acetoxylation. mdpi.com In this case, a source of the benzoyloxy group, such as benzoic acid in the presence of an oxidant, is used.
The reaction expands the scope of functionalization, allowing for the introduction of various substituted benzoyloxy groups. The general applicability of the N-directing strategy is demonstrated by its extension to this transformation. A review has noted the application of 1,3-benzo[d]oxazin-4-ones as an N-centered directing group for C-H activation-based ortho-benzoxylation. mdpi.com
The reaction conditions and yields for ortho-benzoxylation are influenced by the nature of the benzoic acid derivative and the oxidant used.
| Substrate (2-phenyl-4H-benzo[d] researchgate.netresearchgate.netoxazin-4-one derivative) | Catalyst | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| Unsubstituted | Pd(OAc)₂ | Benzoic Acid, (NH₄)₂S₂O₈ | DMF | 110 | 62 | mdpi.com |
| 6-Methyl | Pd(OAc)₂ | 4-Methylbenzoic Acid, (NH₄)₂S₂O₈ | DMF | 110 | 58 | mdpi.com |
Mechanistic Investigations of Reactions Involving 4h 1,3 Oxazin 4 One
Elucidation of Reaction Pathways
Schiff Base Reaction Mechanism: Role of Hemiaminal Intermediate and Hydrogen-Bond Assisted Ring-Closing
The formation of 1,3-benzoxazin-4-ones through the reaction of an amine and an aldehyde, a classic Schiff base reaction, can proceed through a pathway that deviates from the expected imine formation. researchgate.netscience.gov Mechanistic studies, including low-temperature NMR, UV-vis spectroscopy, and isotopic labeling, have revealed that the reaction can be directed towards the formation of the oxazinone ring by stabilizing a key intermediate. researchgate.netnih.gov
The initial step involves the nucleophilic attack of the amine group on the carbonyl carbon of the aldehyde, leading to the formation of a hemiaminal intermediate. researchgate.netjuniperpublishers.comwikipedia.org Instead of undergoing dehydration to form the Schiff base (an imine), this hemiaminal intermediate can be "arrested" or stabilized through intramolecular hydrogen bonding. researchgate.netnih.gov This stabilization facilitates a subsequent ring-closing step, where the carboxylic acid group attacks the carbon of the hemiaminal, ultimately leading to the formation of the 1,2-dihydro-4H-benzo[d] mdpi.comubaya.ac.idoxazin-4-one structure. researchgate.net Computational models and experimental evidence support this hydrogen-bond-assisted ring-closing mechanism over the alternative pathway of in-situ imine formation followed by cyclization. researchgate.netnih.gov This strategy of manipulating weak secondary interactions to control the reaction pathway provides an alternative to traditional metal-catalyzed methods for synthesizing benzoxazinones. researchgate.netnih.gov
Key Features of the Schiff Base Reaction Mechanism:
| Step | Description | Key Intermediate |
|---|---|---|
| 1 | Nucleophilic attack of the amine on the aldehyde carbonyl. | Hemiaminal |
| 2 | Stabilization of the hemiaminal via intramolecular hydrogen bonding. | Hydrogen-bonded hemiaminal |
| 3 | Intramolecular attack of the carboxylic acid on the hemiaminal carbon. |
Orthoester Reaction Mechanism: Protonation, Carbocation Formation, and Iminium Ion Intermediate
The reaction of anthranilic acids with orthoesters to synthesize 4H-benzo[d] mdpi.comubaya.ac.idoxazin-4-ones proceeds through a well-defined acid-catalyzed mechanism. mdpi.comnih.govresearchgate.net The reaction is initiated by the protonation of the orthoester, which leads to the loss of an ethanol (B145695) molecule and the formation of a stabilized carbocation. nih.govsemanticscholar.org
The amino group of the anthranilic acid then acts as a nucleophile, attacking this carbocation. nih.gov A subsequent proton exchange and the elimination of a second molecule of ethanol result in the formation of an iminium ion intermediate. nih.gov This is a critical step in the pathway towards the final heterocyclic product. The carboxylic acid portion of the molecule then undergoes intramolecular cyclization by attacking the iminium carbon. nih.gov Following another proton exchange, a dihydro product is formed. nih.gov The final step to yield the aromatic 4H-benzo[d] mdpi.comubaya.ac.idoxazin-4-one involves the protonation of this dihydro intermediate and the elimination of a third molecule of ethanol. nih.gov
Acyl Chloride Reaction Mechanism: SN-Acyl Pathway and Base-Mediated Deprotonation
The synthesis of 2-phenyl-4H-benzo[d] mdpi.comubaya.ac.idoxazin-4-one and its derivatives from anthranilic acid and benzoyl chloride derivatives follows a two-step mechanism involving an acyl substitution followed by cyclization. ubaya.ac.idjocpr.compjps.pk The first step is a nucleophilic acyl substitution (SN-acyl) where the amine group of anthranilic acid attacks the electrophilic carbonyl carbon of the acyl chloride. ubaya.ac.idjocpr.compjps.pk This addition is followed by the elimination of a chloride ion to form an N-acylanthranilic acid intermediate. jocpr.com
A base, such as pyridine (B92270), plays a crucial role in this process by facilitating the deprotonation of the amine group, thereby increasing its nucleophilicity. ubaya.ac.idjocpr.com In the second step, the base abstracts a proton from the carboxylic acid moiety of the intermediate, forming a carboxylate anion. ubaya.ac.idpjps.pk This anion then acts as an intramolecular nucleophile, attacking the amide carbonyl carbon to induce cyclization and form the benzoxazine (B1645224) ring. ubaya.ac.idpjps.pk
It has also been proposed that with two equivalents of acid chloride, one mole acylates the amino group while the second reacts with the carboxylic group to form a mixed anhydride (B1165640), which then cyclizes with the loss of a molecule of acid to yield the benzoxazinone (B8607429) derivative. uomosul.edu.iq
Rhodium Carbenoid Ring Expansion Mechanism: Isoxazolium Ylide Intermediate and Subsequent Rearrangements (1,2-Shift, Ring Opening)
A novel and efficient method for the synthesis of 4H-1,3-oxazines involves the rhodium-catalyzed ring expansion of isoxazoles. nih.govnih.gov This transformation is initiated by the reaction of a rhodium carbenoid with the isoxazole (B147169). The proposed mechanism proceeds through the formation of a key isoxazolium ylide intermediate, which is generated by the nucleophilic attack of the isoxazole nitrogen onto the rhodium carbenoid. nih.govbeilstein-journals.org
From this isoxazolium ylide, two plausible pathways can lead to the ring-expanded 4H-1,3-oxazine product. nih.gov One pathway involves a direct 1,2-shift, which results in the formation of the final product. nih.gov Alternatively, the ylide can undergo a ring-opening to form a 1-oxa-5-azahexa-1,3,5-triene intermediate. nih.govbeilstein-journals.org This open-chain intermediate can then undergo a 6π-electrocyclization to furnish the 4H-1,3-oxazine ring system. beilstein-journals.org Theoretical studies suggest that these isoxazolium N-ylides are generally unstable intermediates. beilstein-journals.orgbeilstein-journals.org
Plausible Pathways from Isoxazolium Ylide Intermediate:
| Pathway | Description | Intermediate(s) |
|---|---|---|
| 1 | Direct rearrangement of the ylide. | Isoxazolium ylide |
Cycloaddition Mechanisms: Investigation of Periselectivity and Transition States (e.g., Charge-Controlled Polar Transition States, Decarbonylation Pathways)
Cycloaddition reactions provide a powerful and atom-economical strategy for the synthesis of 4H-1,3-oxazines. nih.gov The hetero-Diels-Alder reaction, a type of [4+2] cycloaddition, is particularly relevant. nih.govnumberanalytics.comnumberanalytics.com In these reactions, the periselectivity, which determines which of the possible cyclic products is formed, is a critical aspect that has been investigated through both experimental and computational studies. researchgate.netmdpi.com
For instance, the reaction of acyl(imidoyl)ketenes, generated in situ from the decarbonylation of fused 4-acyl-1H-pyrrole-2,3-diones, with cyanamides proceeds as a hetero-Diels-Alder reaction where the ketene (B1206846) acts as an oxa-diene. nih.gov It is proposed that this cycloaddition occurs via a charge-controlled polar transition state. nih.gov
The competition between different pericyclic pathways, such as the formation of 1,3-oxazin-4-ones versus spiro hydropyridin-4-ones in the reaction of α-oxoketenes with N-(5-pyrazolyl)imines, has been rationalized by considering thermodynamic and kinetic control. researchgate.net In some cases, the formation of 1,3-oxazin-4-ones is kinetically controlled, while the alternative product is thermodynamically favored. researchgate.net The nature of the reactants and the reaction conditions can influence which pathway predominates. mdpi.com
Role of Catalysts and Reagents in Reaction Efficiency and Selectivity
The efficiency and selectivity of reactions leading to 4H-1,3-oxazin-4-ones are significantly influenced by the choice of catalysts and reagents. mdpi.comubaya.ac.idsemanticscholar.orgnih.gov
In the synthesis from anthranilic acids and orthoesters, acid catalysts such as acetic acid are crucial for promoting the reaction. nih.govresearchgate.net The reaction conditions, including the use of microwave irradiation, can also affect the outcome, with some substrates yielding the desired 4H-benzo[d] mdpi.comubaya.ac.idoxazin-4-ones while others favor the formation of dihydro analogs, particularly when electron-withdrawing groups are present on the aromatic ring. nih.govresearchgate.net
For the reaction of anthranilic acid with acyl chlorides, a base like pyridine is essential not only to catalyze the initial acylation but also to mediate the final cyclization step through deprotonation. ubaya.ac.idjocpr.com
In the rhodium-catalyzed ring expansion of isoxazoles, the rhodium catalyst is fundamental for the generation of the reactive carbenoid intermediate that initiates the entire cascade. nih.gov Similarly, palladium catalysts are employed in carbonylative coupling reactions to construct the oxazinone ring system. mdpi.comdiva-portal.org
The use of specific reagents can also direct the reaction towards a particular outcome. For example, in the Schiff base reaction, the structure of the aldehyde can be chosen to promote the formation of a stable hemiaminal intermediate, thereby favoring the oxazinone product over the imine. researchgate.net Furthermore, dehydrating agents are often necessary in imine formation to shift the equilibrium towards the product. wikipedia.org
Examples of Catalysts and Reagents and Their Roles:
| Catalyst/Reagent | Reaction Type | Role |
|---|---|---|
| Acetic Acid | Orthoester reaction | Promotes protonation and carbocation formation nih.govresearchgate.net |
| Pyridine | Acyl chloride reaction | Base catalyst, facilitates deprotonation ubaya.ac.idjocpr.com |
| Rhodium(II) acetate (B1210297) | Ring expansion of isoxazoles | Generates rhodium carbenoid nih.govbeilstein-journals.org |
| Palladium catalysts | Carbonylative coupling | Catalyzes C-C and C-N bond formation mdpi.comdiva-portal.org |
| Dehydrating agents | Schiff base reaction | Removes water to favor imine formation wikipedia.org |
Influence of Substituents on Reactivity and Selectivity
The reactivity of the 4H-1,3-oxazin-4-one core and the selectivity of reactions involving this heterocycle are significantly governed by the nature and position of its substituents. Both electronic and steric effects play a crucial role in determining the outcomes of synthetic transformations, influencing reaction rates, product distribution, and even the viability of a particular reaction pathway. Mechanistic studies have shed light on how substituents modulate the electron density and accessibility of the reactive sites within the molecule.
Electronic Effects on Ring Formation and Stability
The electronic properties of substituents on the aromatic portion of benzoxazinones (4H-3,1-benzoxazin-4-ones) have a pronounced effect on their synthesis. In methods involving the reaction of substituted anthranilic acids with orthoesters, the electron density of the aromatic ring dictates the final product. nih.govresearchgate.net
Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups increase the electron density on the aromatic ring. This electronic enrichment favors the final elimination step required to form the fully aromatic 4H-benzo[d] researchgate.netuomosul.edu.iqoxazin-4-one structure. nih.govmdpi.com
Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂) or chloro (-Cl) decrease the ring's electron density. nih.gov This disfavors the elimination step, leading to the isolation of the (±)-2-alkyl/aryl-2-ethoxy-1,2-dihydro-4H-benzo[d] researchgate.netuomosul.edu.iqoxazin-4-one intermediate. nih.govresearchgate.net The reduced availability of the lone pair of electrons on the nitrogen atom (N1) is thought to hinder the elimination process. nih.gov In some cases, the presence of a strong electron-withdrawing group like -NO₂ on the anthranilic acid has been shown to result in lower yields of the desired benzoxazinone product in other synthetic approaches as well. mdpi.com
| Substituent on Anthranilic Acid | Electronic Effect | Predominant Product |
|---|---|---|
| -OCH₃, -CH₃ | Donating | 4H-Benzo[d] researchgate.netuomosul.edu.iqoxazin-4-one |
| -H | Neutral | 4H-Benzo[d] researchgate.netuomosul.edu.iqoxazin-4-one |
| -Cl, -NO₂ | Withdrawing | 1,2-Dihydro-4H-benzo[d] researchgate.netuomosul.edu.iqoxazin-4-one |
| Pyridine Ring (instead of Benzene) | Strongly Withdrawing | No Reaction |
Influence on Reaction Yields in Palladium-Catalyzed Syntheses
In modern synthetic methods, such as the palladium-catalyzed carbonylation–cyclization of ortho-halophenols to form 4H-benzo[e] researchgate.netuomosul.edu.iqoxazin-4-ones, substituent effects are critical for achieving high reactivity and yields. diva-portal.org
Detailed studies show that electron-deficient ortho-iodophenols are particularly effective substrates. diva-portal.org For instance, acetyl, methyl ester, chloro, and bromo substituents on the phenol (B47542) ring lead to excellent yields (83-96%). diva-portal.org Even a strongly deactivating nitro group results in a good yield (77%), suggesting that the phenoxide anion formed under the reaction conditions is a sufficiently potent nucleophile to overcome the substituent's deactivating effect. diva-portal.org
Conversely, electron-donating groups can hinder the reaction. The presence of a methoxy group on the iodophenol starting material led to a complex reaction mixture with no isolation of the desired product, which is attributed to the reduced susceptibility of the carbon-halide bond toward oxidative addition to the palladium catalyst. diva-portal.org However, other electron-rich substrates, such as amino-substituted ortho-iodophenols, have been shown to perform well. diva-portal.org
| Substituent on ortho-Iodophenol | Electronic Effect | Isolated Yield (%) |
|---|---|---|
| 6-Acetyl | Withdrawing | 87 |
| 6-CO₂Me | Withdrawing | 83 |
| 6-Cl | Withdrawing | 96 |
| 6-Br | Withdrawing | 83 |
| 6-NO₂ | Strongly Withdrawing | 77 |
| 6-NH₂ | Donating | 94 |
| 5-Methoxy | Donating | 0 (Complex Mixture) |
Role in Cycloaddition Reactions
The this compound moiety can participate as a 4π component (diene) in hetero-Diels-Alder reactions. The general principles of the Diels-Alder reaction state that the rate is increased by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. Therefore, the nature of substituents on the oxazinone ring is expected to modulate its reactivity in such cycloadditions.
In the reaction of 1-azadienes with α-oxoketenes to form 4H-1,3-oxazin-4-ones, substituents have been shown to control the periselectivity of the reaction. For example, the reaction of an α-oxoketene with a 3-chloro substituted 1-azadiene led exclusively to the corresponding 1,3-oxazin-4-one product, demonstrating substituent-driven control over the reaction pathway. mdpi.com
Furthermore, in the retro-Diels-Alder reaction of the related 4H-1,2-benzoxazine isomers, the position of an electron-withdrawing group like trifluoromethyl (-CF₃) has a dramatic effect on the reaction rate. When located at the C8 position, it accelerates the reaction, but when placed at the C5, C6, or C7 positions, it decelerates the reaction. acs.org This highlights the critical interplay between a substituent's electronic effect and its position relative to the reacting centers.
Spectroscopic and Computational Characterization Methodologies
Spectroscopic Techniques for Structural Elucidation
A suite of spectroscopic methods is employed to confirm the identity and purity of synthesized 4H-1,3-oxazin-4-one compounds. Each technique offers unique information that, when combined, allows for a comprehensive characterization of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
¹H-NMR: The proton NMR spectra of 4H-1,3-oxazin-4-ones typically exhibit characteristic signals for the aromatic protons. For instance, in 2-amino-4H-benzo[e] diva-portal.orgpjps.pkoxazin-4-one, the aromatic protons appear in the range of δ 7.34–8.00 ppm. nih.gov For substituted benzoxazinones, the chemical shifts and coupling constants of these aromatic protons provide crucial information about the substitution pattern on the benzene (B151609) ring. nih.govtsijournals.com In 2-(3,4-dichlorophenyl)-4H-benzo[d] diva-portal.orgpjps.pkoxazin-4-one, the seven aromatic protons show signals between δ 6.5-8.0 ppm. pjps.pk
¹³C-NMR: The ¹³C-NMR spectrum is particularly informative for identifying the key functional groups within the this compound core. The carbonyl carbon of the lactone ring typically resonates at a downfield chemical shift, often around δ 158-166 ppm. nih.govubaya.ac.id Another key signal is that of the imine carbon (-N=C-O-), which is usually found in the region of δ 155-160 ppm. pjps.pkubaya.ac.id For example, in 2-amino-4H-benzo[e] diva-portal.orgpjps.pkoxazin-4-one, the carbonyl carbon appears at δ 166.0 ppm and the imine carbon at δ 159.8 ppm. nih.gov
2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the complete molecular structure. pjps.pk
COSY experiments establish correlations between neighboring protons, helping to piece together spin systems within the molecule.
HMQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
Table 1: Representative ¹H and ¹³C NMR Data for Selected this compound Derivatives
| Compound | Solvent | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |
| 2-Amino-4H-benzo[e] diva-portal.orgpjps.pkoxazin-4-one nih.gov | CD₃OD | 8.00 (dd, J=7.8, 1.7 Hz, 1H), 7.71 (ddd, J=8.7, 7.3, 1.7 Hz, 1H), 7.41 (m, 1H), 7.34 (dd, J=8.3, 1.0 Hz, 1H) | 166.0, 159.8, 153.4, 134.1, 26.6, 125.2, 117.1, 115.7 |
| 2-(3,4-Dichlorophenyl)-4H-benzo[d] diva-portal.orgpjps.pkoxazin-4-one pjps.pk | - | 6.5-8.0 (m, 7H) | 159 (C=O), 155 (C=N) |
| 7-Nitro-2-(p-tolyl)-4H-benzo[d] diva-portal.orgpjps.pkoxazin-4-one nih.gov | CDCl₃ | 8.53 (d, 1H, J=2.2 Hz), 8.39 (d, 1H, J=8.4 Hz), 8.28 (dd, 1H, J=2.1, 8.7 Hz), 7.98–7.92 (m, 2H), 7.28–7.21 (m, 2H), 2.42 (s, 3H) | 160.2, 156.9, 154.7, 146.3, 143.3, 137.1, 129.5, 128.9, 128.4, 127.9, 127.4, 116.9, 20.9 |
Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of this compound derivatives.
High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with electrospray ionization (ESI) and a time-of-flight (TOF) analyzer, provides highly accurate mass measurements. diva-portal.orgnih.gov This precision allows for the determination of the molecular formula of the compound, confirming that the elemental composition matches the proposed structure. For example, the calculated mass for the protonated molecule [M+H]⁺ of 2-amino-4H-benzo[e] diva-portal.orgpjps.pkoxazin-4-one is 163.0508, with an experimental value found to be 163.0503, confirming the formula C₈H₇N₂O₂. nih.gov
Fragmentation Patterns: The fragmentation patterns observed in the mass spectrum can also provide structural information. For instance, in 2-phenyl-4H-benzo[d] diva-portal.orgpjps.pkoxazin-4-one, mass spectrometry confirmed a molecular weight of 224.07 ([M+H]⁺) and the fragmentation data supported the molecular formula of C₁₄H₉O₂N. ubaya.ac.id
Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is used to identify the characteristic functional groups present in this compound derivatives. pjps.pk The most prominent absorption bands include:
C=O Stretching: A strong absorption band corresponding to the carbonyl group of the lactone ring is typically observed in the range of 1750-1765 cm⁻¹. ubaya.ac.idnih.govresearchgate.net
C=N Stretching: The imine double bond gives rise to a characteristic absorption band, usually found around 1614-1650 cm⁻¹. tsijournals.comubaya.ac.id
C-O Stretching: The stretching vibrations of the C-O bonds within the oxazine (B8389632) ring also produce characteristic signals.
The presence and position of these bands provide strong evidence for the formation of the benzoxazinone (B8607429) ring system. pjps.pkubaya.ac.id
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The conjugated aromatic system and the oxazinone ring in these compounds lead to characteristic UV absorption maxima. For instance, 2,2'-(1,4-Phenylene)bis(4H-benzo[d] diva-portal.orgpjps.pkoxazin-4-one) is utilized as a UV absorber due to its ability to dissipate UV energy, a property stemming from its extended conjugated system. The UV-Vis spectra of these compounds can be influenced by the substituents on the aromatic rings and the solvent used for the measurement.
X-ray crystallography provides the most definitive structural proof by determining the precise three-dimensional arrangement of atoms in a single crystal. This technique has been used to unambiguously confirm the structure of several this compound derivatives, including 2-amino-4H-benzo[e] diva-portal.orgpjps.pkoxazin-4-one. nih.govresearchgate.net The data obtained from X-ray analysis, such as bond lengths, bond angles, and crystal packing, are invaluable for understanding the molecule's geometry and intermolecular interactions. For example, single-crystal X-ray diffraction of 3-(4-methoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e] diva-portal.orgpjps.pkoxazin-4-one revealed a triclinic crystal system and provided detailed information about the orientation of its substituents. vulcanchem.com
Ultraviolet-Visible Spectroscopy (UV-Vis)
Computational Chemistry and Theoretical Studies
Computational chemistry plays a significant role in complementing experimental data and providing deeper insights into the properties of this compound derivatives. Density Functional Theory (DFT) is a commonly employed method for these theoretical studies. worldscientific.com
Structural Optimization and Vibrational Analysis: DFT calculations, often using basis sets like B3LYP/6-311++G(d,p), can be used to predict the optimized molecular geometry of these compounds. worldscientific.com The calculated geometric parameters can then be compared with experimental data from X-ray crystallography to validate the computational model. Furthermore, theoretical vibrational frequencies can be calculated and compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. worldscientific.com
Electronic Properties: Computational methods are also used to investigate the electronic properties of 4H-1,3-oxazin-4-ones. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to understand the molecule's reactivity and electronic transitions. worldscientific.com These calculations can also predict UV-Vis absorption wavelengths, which can be correlated with experimental spectra. worldscientific.com
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method can be used to compute theoretical ¹H and ¹³C NMR chemical shifts. Comparing these calculated shifts with experimental data can assist in the assignment of complex NMR spectra.
Molecular Docking: In the context of drug discovery, molecular docking studies are performed to predict the binding interactions of this compound derivatives with biological targets, such as enzymes. pjps.pkubaya.ac.id These computational simulations can provide insights into the potential mechanism of action and guide the design of more potent analogs. nih.govresearchgate.net
Density Functional Theory (DFT) Calculations for Mechanistic Insights and Structural Predictions
Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method for investigating the electronic structure of many-body systems. ajol.info In the context of this compound, DFT provides indispensable insights into reaction pathways, structural parameters, and electronic properties, which are fundamental to understanding its chemical behavior.
Mechanistic Insights: DFT calculations are instrumental in exploring reaction mechanisms at a molecular level. For instance, studies on the formation of the this compound ring system have utilized DFT to understand cyclization pathways. The theory helps in modeling transition states and calculating activation energies, thereby predicting the most favorable reaction routes. For example, in the synthesis of 2,2'-(1,4-Phenylene)bis(4H-benzo[d] mdpi.comijpronline.comoxazin-4-one), DFT studies have shown that electron-rich substituents can lower the activation energy for acylation by stabilizing the transition states. mdpi.com Similarly, in gold-catalyzed oxycyclization reactions to form 1,3-oxazin-2-ones, DFT calculations have been used to investigate the mechanism and explain the regioselectivity of the cyclization process. irjweb.com Theoretical studies on the cycloreversion of analogous 4H-1,3-thiazines have also employed DFT to determine the influence of substituents on the reaction, finding that the stability of the ring is key to the reaction's feasibility. researchgate.net
Structural Predictions and Electronic Properties: DFT is widely used to predict the three-dimensional structure of molecules with high accuracy. By optimizing the molecular geometry, researchers can obtain theoretical values for bond lengths and angles. These calculated parameters can then be compared with experimental data, often from X-ray crystallography, to validate the theoretical model. For a ferrocenyl-substituted 4H-3,1-benzoxazin-4-one, a comparison of calculated and experimentally determined bond lengths and angles showed good agreement. rsc.org
Furthermore, DFT calculations are used to determine key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller energy gap generally implies higher reactivity. For derivatives of this compound, HOMO-LUMO gaps have been calculated to predict charge-transfer interactions, which are relevant for applications such as UV absorption. mdpi.comvulcanchem.com The molecular electrostatic potential (MEP) map, another output of DFT calculations, helps in identifying the electrophilic and nucleophilic sites within the molecule, which is crucial for understanding intermolecular interactions. ajol.info
Below is a table showcasing representative theoretical data for derivatives of this compound, illustrating the type of information obtained from DFT calculations.
| Parameter | Compound Derivative | Calculated Value | Method/Basis Set |
| Bond Length (C=O) | 2-Ferrocenyl-4H-3,1-benzoxazin-4-one | 1.229(2) Å (exp.) | X-ray Crystallography |
| Bond Length (C-N) | 2-Ferrocenyl-4H-3,1-benzoxazin-4-one | 1.357(2) Å (exp.) | X-ray Crystallography |
| Bond Angle (O-C-N) | 2-Ferrocenyl-4H-3,1-benzoxazin-4-one | 124.7(1)° (exp.) | X-ray Crystallography |
| HOMO-LUMO Gap (ΔE) | 2,2'-(1,4-Phenylene)bis(4H-benzo[d] mdpi.comijpronline.comoxazin-4-one) | 4.5–5.2 eV | DFT |
| HOMO-LUMO Gap (ΔE) | 1-(6-Amino-2,3-dihydro-4H-benzo[b] mdpi.comresearchgate.netoxazin-4-yl)prop-2-en-1-one analogue | 4.8 eV | DFT/B3LYP/6-311++G(d,p) |
Table 1: Selected theoretical and experimental structural and electronic parameters for this compound derivatives. Data sourced from multiple studies to illustrate the application of DFT. mdpi.comrsc.orgvulcanchem.com
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). ubaya.ac.idresearchgate.net This method is crucial for understanding the non-covalent interactions that govern the binding process, providing insights into the ligand-target relationship at a molecular level. For the this compound scaffold, molecular docking has been employed to investigate its potential interactions with various protein targets.
The primary goal of these studies is to identify the binding mode of the ligand within the active site of the protein and to estimate the strength of the interaction, often expressed as a docking score or binding energy. ubaya.ac.idresearchgate.net These simulations can reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and specific amino acid residues of the protein.
For example, a study involving 2-phenyl-4H-benzo[d] mdpi.comijpronline.comoxazin-4-one utilized molecular docking to explore its interaction with Methionyl-tRNA Synthetase (MRS). researchgate.netubaya.ac.idubaya.ac.id The results indicated a rerank score of -76.04 Kcal/mol and identified steric interactions with specific residues like Gly 23, His 24, Gly 324, and Val 326. ubaya.ac.id Another investigation on 2-(3,4-dichlorophenyl)-4H-benzo[d] mdpi.comijpronline.comoxazin-4-one also targeted MRS, reporting a similar docking score. mdpi.comresearchgate.netresearchgate.net
Similarly, derivatives of 4H-benzo[d] mdpi.comijpronline.comoxazin-4-one have been docked into the c-Met kinase active site to understand their binding mechanism. researchgate.net Such studies are foundational in structure-based drug design, as they provide a rational basis for modifying the ligand's structure to improve its binding affinity and selectivity for a specific target, without providing information on the biological outcome.
The table below presents findings from molecular docking studies on derivatives of this compound, highlighting the key interaction data obtained.
| Ligand (Derivative) | Protein Target | Docking Score (Rerank Score) | Key Interacting Residues |
| 2-phenyl-4H-benzo[d] mdpi.comijpronline.comoxazin-4-one | Methionyl-tRNA Synthetase (MRS) (PDB: 1PG2) | -76.04 Kcal/mol | Gly 23, His 24, His 323, Gly 324, Val 326 (Steric) |
| 2-(3,4-dichlorophenyl)-4H-benzo[d] mdpi.comijpronline.comoxazin-4-one | Methionyl-tRNA Synthetase (MRS) (PDB: 1PG2) | -74.74 ± 0.05 kcal/mol | Not specified (Steric interactions) |
| 2-(4-Oxo-4H-benzo[d] mdpi.comijpronline.comoxazin-2-yl)acetonitrile | c-Met kinase | Not specified | Not specified |
Table 2: Representative molecular docking results for this compound derivatives against specific protein targets. mdpi.comubaya.ac.idresearchgate.net
Synthetic Utility and Applications in Advanced Chemical Synthesis
Precursors and Building Blocks for Diverse Heterocyclic Scaffolds
4H-1,3-Oxazin-4-one derivatives are established precursors for synthesizing various nitrogen-containing heterocycles. ekb.eg They are frequently employed as key intermediates, often prepared from accessible starting materials like anthranilic acids and then converted into more elaborate structures. brieflands.commdpi.com The typical synthetic strategy involves the nucleophilic addition of amines, hydrazines, or other reagents to the oxazinone ring, which triggers a cascade of reactions to yield diverse heterocyclic systems.
One of the most prominent applications of 4H-3,1-benzoxazin-4-ones is in the synthesis of quinazolinones, a class of compounds with a broad spectrum of pharmacological activities. nih.govbu.edu.eg The general method involves the reaction of a 2-substituted-4H-3,1-benzoxazin-4-one with a primary amine or ammonia (B1221849) source. The reaction proceeds via nucleophilic attack of the amine on the C4-carbonyl of the oxazinone ring, leading to ring opening to form an N-acylanthranilamide intermediate, which then undergoes intramolecular cyclization and dehydration to afford the corresponding 2,3-disubstituted-4(3H)-quinazolinone. ekb.egnih.gov
Various reaction conditions have been developed to facilitate this transformation. For instance, reacting 2-alkyl-4H-benzo[d] bu.edu.egCurrent time information in Bangalore, IN.oxazin-4-one derivatives with aminophenoxy-substituted quinoxalindiones in refluxing glacial acetic acid yields complex quinazolinone structures. nih.gov Similarly, treatment of specialized benzoxazinone (B8607429) derivatives with nucleophiles like anthranilic acid or amino acids in boiling butanol leads to the efficient formation of quinazolinones. bu.edu.eg Fused quinazolinone systems can also be accessed by reacting benzoxazinone intermediates with hydrazine (B178648) hydrate (B1144303). brieflands.com
Table 1: Synthesis of Quinazolinone Derivatives from 4H-3,1-Benzoxazin-4-ones
| Starting Benzoxazinone Derivative | Reagent(s) | Solvent/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Alkyl-4H-benzo[d] bu.edu.egCurrent time information in Bangalore, IN.oxazin-4-one | 6-(4-Amino-3-methylphenoxy)quinoxaline-2,3(1H,4H)-dione | Glacial Acetic Acid, Reflux | Substituted Quinazolinone | nih.gov |
| 2-((1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)methyl)-4H-benzo[d] bu.edu.egCurrent time information in Bangalore, IN.oxazin-4-one | Anthranilic Acid | Butanol, Reflux | Quinazolinone Carboxylic Acid | bu.edu.eg |
| 2-((1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)methyl)-4H-benzo[d] bu.edu.egCurrent time information in Bangalore, IN.oxazin-4-one | Glycine or Alanine | Butanol, Reflux | Quinazolinone Acetic Acid Derivatives | bu.edu.eg |
| 2-(2-Chloroethyl)-4H-benzo[d] bu.edu.egCurrent time information in Bangalore, IN.oxazin-4-one | Hydrazine Hydrate | Ethanol (B145695), Reflux | Fused Pyrazolo-quinazolinone | brieflands.com |
| 2-Phenyl-4H-benzo[d] bu.edu.egCurrent time information in Bangalore, IN.oxazin-4-one | 4-Aminobenzoic Acid | Pyridine (B92270), Reflux | 4-(4-Oxo-2-phenylquinazolin-3(4H)-yl)benzoic acid | nih.gov |
The 4H-3,1-benzoxazin-4-one scaffold provides a versatile entry point for the synthesis of 4-hydroxy-quinolin-2(1H)-ones. A notable method involves the reaction of 2-alkoxy-4H-3,1-benzoxazin-4-ones with arylacetic ester enolates. nih.gov This transformation yields the 3-aryl-4-hydroxyquinolin-2(1H)-one core through the formation and subsequent cyclization of a β-ketoester intermediate. nih.gov This approach is significant as it allows for the construction of the quinolinone ring system with specific substitution patterns that are of pharmaceutical interest. nih.gov
The structural relationship between 4H-3,1-benzoxazin-4-ones and 4H-3,1-benzothiazin-4-ones is well-recognized, with the latter being a formal sulfur analogue of the former. researchgate.net Research has shown that 3,1-benzoxazine intermediates can be synthetically converted into related sulfur-containing heterocycles. Specifically, studies on the synthesis of benzotriazepine derivatives have revealed that sulfur-containing precursors derived from benzoxazine (B1645224) intermediates can undergo rearrangement to afford novel heterocyclic compounds, including benzoxazin-4-thiones. researchgate.net This transformation highlights a less common but synthetically valuable utility of the oxazinone framework in accessing thione-containing heterocycles.
The oxazinone ring is susceptible to nucleophilic cleavage, providing a straightforward route to 2-amidobenzoate derivatives. This ring-opening reaction can be achieved using various nucleophiles. For example, the ethanolysis of a 2-substituted-4H-3,1-benzoxazin-4-one using sodium ethoxide results in the formation of the corresponding ethyl N-acylanthranilate. raco.cat Similarly, aminolysis with primary or secondary amines cleaves the oxazinone ring to yield the respective N-substituted 2-aminobenzamides. raco.cat This reaction serves as a fundamental transformation, underscoring the role of benzoxazinones as activated acylating agents for amines.
Table 2: Ring-Opening of 4H-3,1-Benzoxazin-4-ones to Form Amidobenzoate Derivatives
| Starting Benzoxazinone Derivative | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| 2-[3-(4-Methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one | Sodium Ethoxide / Ethanol | Ethyl N-Acylanthranilate | raco.cat |
| 2-[3-(4-Methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one | Primary or Secondary Amines | N-Substituted 2-Aminobenzamide | raco.cat |
While not a direct conversion, 4H-3,1-benzoxazin-4-ones serve as crucial starting materials in multi-step syntheses of complex heterocycles like tetrazoles. A representative synthetic pathway begins with the conversion of anthranilic acid to a 2-phenyl-4H-benzo bu.edu.egCurrent time information in Bangalore, IN.oxazin-4-one. jgpt.co.in This intermediate is then transformed into a quinazolinone derivative by reaction with an amino acid ester. Further functional group manipulations convert the ester to a hydrazide, which is then condensed with an aldehyde to form a Schiff base (hydrazone). The final key step involves the [3+2] cycloaddition of the hydrazone with sodium azide (B81097) to construct the tetrazole ring, ultimately yielding tetrazole-substituted quinazolinone derivatives. jgpt.co.in This sequence demonstrates how the initial benzoxazinone structure guides the assembly of the final, more complex heterocyclic product. jgpt.co.in
The reaction of 4H-3,1-benzoxazin-4-ones with 1,2-diamines provides a powerful method for constructing imidazole-containing scaffolds. For example, the treatment of a 2-substituted-4H-3,1-benzoxazin-4-one with o-phenylenediamine (B120857) results in the formation of a 2-substituted benzimidazole (B57391) derivative. raco.cat In this reaction, the diamine acts as a dinucleophile, attacking the oxazinone ring, which leads to a ring-opening and subsequent intramolecular cyclization to form the stable imidazole (B134444) ring. bu.edu.egraco.cat This strategy has been used to synthesize fused systems such as benzo ekb.egbrieflands.comimidazo quinazolines, showcasing the utility of benzoxazinones in building fused heterocyclic systems. bu.edu.eg
Indoles
The direct conversion of 4H-1,3-oxazin-4-ones to the indole (B1671886) ring system is not a widely documented transformation in the surveyed chemical literature. While 2-alkynylanilines are common precursors for indole synthesis, and benzoxazinones can be prepared from various starting materials like anthranilic acids, a direct synthetic pathway linking the this compound core to an indole is not prominently reported. researchgate.netmdpi.com The synthesis of indoles typically proceeds through well-established methods such as the Fischer, Madelung, or Bartoli syntheses, which utilize different precursor molecules. bhu.ac.in
Oxazolines
A notable application of benzoxazin-4-ones, a fused analogue of this compound, is in the synthesis of 2,5-disubstituted oxazolines. A facile, metal-free, one-pot tandem reaction has been developed for this heterocyclic conversion. diva-portal.org This strategy involves a ring-opening and subsequent ring-closing process to yield the target oxazolines in good to excellent yields under mild conditions. diva-portal.org
The reaction of a 2-phenyl-4H-benzo[d] bhu.ac.inrsc.orgoxazin-4-one with iodine is a key example of this transformation. This method provides a novel and efficient tool for converting the benzoxazinone scaffold directly into the oxazoline (B21484) framework. diva-portal.org
Table 1: Synthesis of Oxazolines from Benzoxazin-4-ones
| Starting Material | Reagents | Product | Yield | Reference |
|---|
Pyridones
The this compound skeleton serves as a useful synthon for the preparation of substituted pyridone derivatives. The reaction of 6-methyl-2-phenyl-4H-1,3-oxazin-4-one with various active methylene (B1212753) compounds, such as ethyl cyanoacetate (B8463686) or acetylacetone, in the presence of a base like triethylamine, leads to the formation of 3-acetylpyridone derivatives. nih.gov This transformation involves the nucleophilic attack of the carbanion generated from the active methylene compound on the oxazinone ring, followed by ring opening and subsequent cyclization to form the pyridone core. Similarly, 2-ethoxy-2,6-dimethyl-2H-1,3-oxazin-4(3H)-one reacts under the same conditions to yield corresponding pyridone derivatives.
Table 2: Synthesis of Pyridone Derivatives from 4H-1,3-Oxazin-4-ones
| This compound Derivative | Active Methylene Compound | Product | Reference |
|---|---|---|---|
| 6-Methyl-2-phenyl-4H-1,3-oxazin-4-one | Ethyl acetoacetate (B1235776) | 5-Acetyl-3-benzoyl-6-methyl-2-pyridone | nih.gov |
Pyrimidines
One of the most common applications of 4H-1,3-oxazin-4-ones is their conversion into pyrimidine (B1678525) derivatives. The oxazinone ring is susceptible to nucleophilic attack, and its reaction with ammonia or primary amines leads to a ring-opening and recyclization sequence to form pyrimidines. mdpi.comrsc.org For instance, the reaction of 8,8-dimethyl-2-propyl-7,10-dihydro-4H,8H-pyrano[3'',4'':5',6']-pyrido[3',2':4,5]thieno[3,2-d] bhu.ac.inrsc.orgoxazin-4-one with a 25% aqueous ammonia solution in dioxane under reflux conditions yields the corresponding thieno[3,2-d]pyrimidin-4(3H)-one derivative. mdpi.com Similarly, pyrazolo[3,4-d] bhu.ac.inrsc.orgoxazin-4-ones react with various nucleophiles like urea (B33335), thiourea, or aromatic amines to afford a range of substituted pyrazolo[3,4-d]pyrimidin-4-ones.
Table 3: Representative Synthesis of Pyrimidines from this compound Derivatives
| This compound Derivative | Reagent | Product | Reference |
|---|---|---|---|
| 8,8-Dimethyl-2-propyl-7,10-dihydro-4H,8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d] bhu.ac.inrsc.orgoxazin-4-one | 25% aq. NH₃ | 8,8-Dimethyl-2-propyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one | mdpi.com |
| 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d] bhu.ac.inrsc.orgoxazin-4-one | Urea | 3,6-Dimethyl-4-oxo-1-phenyl-1,4-dihydropyrazolo[3,4-d]pyrimidine-5-carboxamide |
Triazoles (e.g., 1,2,4-triazole-5-acetic acid esters, 2-hydroxyphenyl substituted 1,2,4-triazoles)
The transformation of 4H-1,3-oxazin-4-ones into 1,2,4-triazole (B32235) derivatives is a well-established and synthetically valuable process. This is typically achieved by reacting the oxazinone with hydrazine or its derivatives. The reaction proceeds via an initial nucleophilic attack by the hydrazine on the C-2 or C-6 position of the oxazinone ring, leading to ring cleavage. Subsequent intramolecular cyclization and dehydration afford the stable 1,2,4-triazole ring system.
1,2,4-Triazole-5-acetic acid esters
The reaction of 6-alkoxy-2-aryl-4H-1,3-oxazin-4-ones with hydrazine or phenylhydrazine (B124118) provides a direct route to 1,2,4-triazole-5-acetic acid esters. rsc.org For example, 6-methoxy-2-(4-nitrophenyl)-4H-1,3-oxazin-4-one reacts with hydrazine in ethanol at room temperature to give the corresponding 1,2,4-triazol-5-yl acetate (B1210297) in high yield. rsc.org The reaction involves the primary attack of the hydrazine's amino group on the C-2 position, ring opening, and subsequent recyclization involving the second nitrogen atom and a carbonyl carbon, followed by the elimination of a water molecule. rsc.org
2-Hydroxyphenyl substituted 1,2,4-triazoles
Benzoxazinone derivatives are key precursors for the synthesis of medicinally important 2-hydroxyphenyl substituted 1,2,4-triazoles. For instance, 2-(2-hydroxyphenyl)-4H-benzo[e] bhu.ac.inrsc.orgoxazin-4-one is a crucial intermediate in the synthesis of Deferasirox, an iron-chelating agent. The synthesis involves the condensation of the benzoxazinone with 4-hydrazinobenzoic acid in refluxing ethanol. This reaction highlights the utility of the oxazinone ring as a building block for complex, biologically active molecules. Similarly, other substituted 4H-benzoxazines can be used to synthesize various 2-hydroxyphenyl substituted 1,2,4-triazoles. researchgate.net
Table 4: Synthesis of 1,2,4-Triazoles from this compound Derivatives
| This compound Derivative | Hydrazine Derivative | Product | Yield | Reference |
|---|---|---|---|---|
| 6-Methoxy-2-(4-nitrophenyl)-4H-1,3-oxazin-4-one | Hydrazine | Methyl 2-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetate | 90% | rsc.org |
| 6-Alkoxy-2-aryl-4H-1,3-oxazin-4-ones | Phenylhydrazine | 1,2,4-Triazole-5-acetic acid esters | 52-73% | rsc.org |
| 2-(2-Hydroxyphenyl)-4H-benzo[e] bhu.ac.inrsc.orgoxazin-4-one | 4-Hydrazinobenzoic acid | Deferasirox (4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid) | - |
Imidazole Carboxylates (e.g., 4-hydroxyimidazole-5-carboxylates)
A noteworthy ring transformation of 6-alkoxy-2-aryl-4H-1,3-oxazin-4-ones leads to the formation of 2-substituted 4-hydroxyimidazole-5-carboxylates. rsc.org This conversion is achieved by reacting the oxazinone with N,N-dimethylhydrazine in ethanol or a benzene-ethanol mixture at room temperature. rsc.org
The proposed mechanism involves the cleavage of the oxazine (B8389632) ring by dimethylhydrazine, similar to the reaction with primary hydrazines. However, the subsequent intramolecular cyclization proceeds with the elimination of dimethylamine (B145610), ultimately forming the 4-hydroxyimidazole-5-carboxylic acid derivatives. rsc.org This reaction provides a novel synthetic method for accessing this particular class of imidazole compounds. rsc.org
Table 5: Synthesis of 4-Hydroxyimidazole-5-carboxylates
| Starting Material | Reagent | Product | Yield | Reference |
|---|
1,3,5-Triazines (Unsymmetrical)
Unsymmetrical pyridyl-substituted 1,3,5-triazines can be synthesized efficiently from 4H-pyrido bhu.ac.inrsc.orgoxazin-4-one precursors. bhu.ac.in This transformation is achieved through a one-step cyclocondensation reaction with amidines. The process is highly versatile, demonstrating broad applicability with various amidines and different 4H-pyrido bhu.ac.inrsc.orgoxazin-4-one series, affording the desired triazine products in good to excellent yields. bhu.ac.in
Table 6: Synthesis of Unsymmetrical 1,3,5-Triazines
| Starting Material | Reagent | Product | Conditions | Reference |
|---|---|---|---|---|
| 4H-Pyrido bhu.ac.inrsc.orgoxazin-4-ones | Amidines | Pyridyl-substituted 1,3,5-triazines | Room temp. or MW | bhu.ac.in |
1,2,4-Oxadiazoles
The transformation of 4H-1,3-oxazin-4-ones into 1,2,4-oxadiazoles represents a significant synthetic route. For instance, 6-alkoxy-2-aryl-4H-1,3-oxazin-4-ones react with hydrazine and its derivatives, leading to a ring-opening at the C-2-O bond, followed by recyclization to form 1,2,4-triazole-5-acetic acid esters. thieme-connect.de Specifically, the reaction of 6-methoxy-2-(4-nitrophenyl)-4H-1,3-oxazin-4-one with hydrazine hydrate in ethanol at room temperature yields the corresponding 1,2,4-triazole derivative. thieme-connect.de Similarly, reactions with phenylhydrazine under reflux in benzene (B151609) also produce 1,2,4-triazole structures. thieme-connect.de
Furthermore, a comprehensive study details the transformation of 4H-pyrido[e] smolecule.comtsijournals.comoxazin-4-ones into 2-hydroxypyridinyl-substituted 1,2,4-oxadiazoles. researchgate.net This highlights the versatility of the oxazinone ring as a precursor for constructing varied 1,2,4-oxadiazole (B8745197) systems.
Isoquinolines
The synthesis of isoquinoline-fused 1,3-heterocycles, including those derived from oxazines, has been a subject of stereochemical and pharmacological interest. arkat-usa.org One approach involves the preparation of thioureas from homocalycotomine and isocyanates. arkat-usa.org Subsequent treatment of these thioureas with methyl iodide and then an alkali leads to the formation of 9,10-dimethoxy-4-arylimino-1,6,7,11b-tetrahydro-2H,4H-1,3-oxazino[4,3-a]isoquinolines. arkat-usa.org
More recently, a novel method for synthesizing spiro[benzo[d] smolecule.comtsijournals.comoxazine-4,4′-isoquinoline]s has been developed through a [4+1+1] annulation of N-aryl amidines with diazo homophthalimides and oxygen. acs.org This spirocyclization reaction is notable for its use of readily available substrates and a clean oxygen source. acs.org Additionally, cascade reactions of N-alkyl-N-methacryloyl benzamide (B126) with aryl aldehydes have been shown to produce isoquinoline-1,3(2H,4H)-dione derivatives under mild, metal-free, and solvent-free conditions. rsc.org
Applications in Material Sciences
The unique structural characteristics of 4H-1,3-oxazin-4-ones and their derivatives make them valuable in the development of novel materials. smolecule.comontosight.ai These N,O-fused heterocycles are considered privileged candidates for creating functional materials due to their inherent properties. researchgate.net The development of new synthetic methodologies for these compounds is expected to unlock further possibilities in designing advanced materials with specific functionalities. researchgate.net
Development of Novel Synthetic Methodologies and Strategies
The synthesis of 4H-1,3-oxazin-4-ones has been a focal point for the development of new and efficient synthetic methods, including domino reactions, CO-free carbonylation, and microwave-assisted synthesis.
Domino and Cascade Reactions
Domino and cascade reactions offer an efficient one-pot approach to synthesizing 4H-benzo[e] smolecule.comtsijournals.comoxazin-4-ones. A notable example is the palladium-catalyzed carbonylation–cyclization domino reaction of ortho-halophenols and cyanamide (B42294). diva-portal.orgcore.ac.ukresearchgate.netnih.gov This method allows for the synthesis of 2-amino-4H-benzo[e] smolecule.comtsijournals.comoxazin-4-ones from readily available starting materials under mild conditions. diva-portal.orgnih.gov The reaction proceeds via a palladium-catalyzed carbonylative coupling followed by a spontaneous intramolecular cyclization. core.ac.ukresearchgate.net
Another innovative approach is the Au/Ag synergistic catalyzed three-component domino cascade cyclization of N-tosylhydrazones with α,β-unsaturated acids and amines to synthesize 4H-imidazo-oxadiazin-4-ones. rsc.org This protocol is characterized by its mild reaction conditions and broad substrate compatibility. rsc.org Furthermore, a copper(I)-catalyzed one-pot cascade reaction has been developed for synthesizing derivatives like 4,4'-(1,4-phenylene)bis(2-ethyl-2H-benzo[b]oxazin-3(4H)-one).
CO-Free Carbonylation Strategies
To circumvent the use of toxic carbon monoxide gas, CO-free carbonylation strategies have been developed. A palladium-catalyzed carbonylative synthesis of 4H-benzo[d] smolecule.comtsijournals.comoxazin-4-one derivatives has been achieved using benzene-1,3,5-triyl triformate as a stable, solid CO surrogate. researchgate.netmolaid.com This method is compatible with a wide range of functional groups. researchgate.net
Other CO-releasing reagents, such as oxalyl chloride, phenyl formate (B1220265), 9-methylfluorene-9-carbonyl chloride, and formic acid, have also been successfully employed in the synthesis of 4H-benzo[e] smolecule.comtsijournals.comoxazin-4-ones, highlighting the versatility of this approach. researchgate.net These strategies often involve a palladium-catalyzed process where the CO surrogate releases carbon monoxide in situ. diva-portal.orgresearchgate.netnih.gov
Table 1: CO-Free Carbonylation Approaches for this compound Synthesis
| Catalyst System | CO Surrogate | Starting Materials | Product | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ / Xantphos | Benzene-1,3,5-triyl triformate | N-(o-bromoaryl)amides | 4H-benzo[d] smolecule.comtsijournals.comoxazin-4-one derivatives | researchgate.netmolaid.com |
| Pd(PPh₃)₄ | Mo(CO)₆ | ortho-Iodophenols, Cyanamide | 2-Amino-4H-benzo[e] smolecule.comtsijournals.comoxazin-4-ones | diva-portal.orgnih.gov |
| Pd(OAc)₂ / DPEphos | Mo(CO)₆ | ortho-Bromophenols, Cyanamide | 2-Amino-4H-benzo[e] smolecule.comtsijournals.comoxazin-4-ones | nih.gov |
| Various Pd catalysts | Oxalyl chloride, Phenyl formate, etc. | ortho-Halophenols, Cyanamide | 4H-benzo[e] smolecule.comtsijournals.comoxazin-4-ones | researchgate.net |
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a rapid and efficient method for preparing this compound derivatives. A facile one-pot microwave-assisted protocol has been developed for the synthesis of 4H-benzo smolecule.comtsijournals.comoxazin-4-ones from isatoic anhydrides and acetic anhydride (B1165640) over a basic alumina (B75360) support, resulting in excellent yields and significantly reduced reaction times. tsijournals.comtsijournals.com
This technique has also been successfully applied to the synthesis of 1-oxa- and 1-aza-flavonyl-4-methyl-1H-benzo[d] smolecule.comtsijournals.comoxazin-2(4H)-ones via a Suzuki–Miyaura coupling reaction. rsc.org The use of microwave irradiation enhances the reaction rate, with a small amount of a chromen-4-one-based Pd(II)–diimine complex proving highly effective as a catalyst. rsc.org Furthermore, the synthesis of substituted benzo[b] smolecule.comresearchgate.netoxazin-3(4H)-ones and pyrido[2,3-b]oxazin-2(3H)-ones via a Smiles rearrangement has been shown to be highly efficient under microwave irradiation, with reactions that typically take hours under conventional heating being completed in minutes.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield | Reference |
|---|---|---|---|---|
| Synthesis of 4H-benzo smolecule.comtsijournals.comoxazin-4-ones from isatoic anhydride | Prolonged refluxing | 5 minutes | Excellent | tsijournals.comtsijournals.com |
| Suzuki-Miyaura coupling for flavonyl-benzoxazinones | Not specified | 18-20 minutes | Very high | rsc.org |
| Smiles rearrangement for benzo- and pyrido-oxazinones | 2-10 hours | 3-15 minutes | Moderate to excellent |
Solvent-Free Reaction Conditions
The development of solvent-free reaction conditions represents a significant advancement in green chemistry, aiming to reduce environmental impact and improve reaction efficiency. For the synthesis of this compound and its derivatives, several effective solvent-free methods have been established, often enhanced by microwave or ultrasound irradiation.
One-pot synthesis protocols are particularly noteworthy for their efficiency. For instance, 2-arylsubstituted 5,6-dihydro-1,3-oxazines can be prepared by reacting 3-amino-1-propanol with various aromatic carboxylic acids under microwave irradiation (800 W) without any solvent. sharif.edu This method provides moderate to good yields in very short reaction times (3-4 minutes). sharif.edu Similarly, the synthesis of 4H-benzo researchgate.netdiva-portal.orgoxazin-4-ones from isatoic anhydrides and acetic anhydride can be achieved in excellent yields by microwave irradiation over a basic alumina support in a solvent-free environment. tsijournals.com This dry media approach is significantly faster and offers a simpler work-up compared to conventional heating methods that require prolonged refluxing. tsijournals.com
Ultrasound has also been employed to promote the synthesis of these heterocycles under solvent-free conditions. The reaction between anthranilic acids and aryl aldehydes in the presence of acetic anhydride can be accelerated using ultrasound, leading to N-acetyl-2-aryl-1,2-dihydro-4H-1,3-benzoxazin-4-ones in excellent yields. mdpi.com Optimization studies for this particular reaction revealed that the presence of solvents under thermal conditions actually resulted in lower yields. mdpi.com
Ionic liquids have emerged as effective catalysts in solvent-free systems. The basic ionic liquid [bmIm]OH has been shown to be a highly efficient and reusable homogenous catalyst for the synthesis of 4H-benzo[d] researchgate.netdiva-portal.orgoxazin-4-one derivatives from o-iodobenzoic acid and benzonitrile (B105546) at 75°C, achieving moderate to good yields. researchgate.net
The following table summarizes various solvent-free methods for the synthesis of 1,3-oxazine derivatives.
| Starting Materials | Reagents/Catalyst | Conditions | Product | Yield | Reference |
| 3-Aminopropanol, Aromatic carboxylic acids | None | Microwave (800 W), 3-4 min | 2-Aryl-5,6-dihydro-4H-1,3-oxazines | 65-74% | sharif.edu |
| Isatoic anhydride, Acetic anhydride | Basic alumina | Microwave (720 W), 5 min | 4H-Benzo researchgate.netdiva-portal.orgoxazin-4-one | Excellent | tsijournals.com |
| Anthranilic acids, Aryl aldehydes | Acetic anhydride | Ultrasound | N-Acetyl-2-aryl-1,2-dihydro-4H-1,3-benzoxazin-4-ones | Excellent | mdpi.com |
| o-Iodobenzoic acid, Benzonitrile | [bmIm]OH | 75°C | 4H-Benzo[d] researchgate.netdiva-portal.orgoxazin-4-one derivatives | Moderate to Good | researchgate.net |
Role in Drug Discovery as Synthetic Intermediates
The this compound scaffold is recognized as a "privileged" structure in medicinal chemistry. researchgate.net Its derivatives are crucial intermediates in the synthesis of a wide array of biologically active compounds, finding applications in pharmaceuticals and agrochemicals. researchgate.netontosight.ai The rigid heterocyclic structure of compounds like 2-Methyl-4H-benzo[d] researchgate.netdiva-portal.orgoxazin-4-one is considered to enhance bioactivity, making it a valuable building block in drug discovery. nbinno.com
These oxazinone derivatives serve as precursors for complex molecules with potential therapeutic activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties. researchgate.netnbinno.comnih.gov For example, a series of 7-nitro-2-aryl-4H-benzo[d] researchgate.netdiva-portal.orgoxazin-4-ones, synthesized from 4-nitroanthranilic acid and various benzoyl chlorides, have demonstrated significant cytotoxic and pro-apoptotic potential against HeLa cancer cells. nih.gov In another study, 2-phenyl-4H-benzo[d] researchgate.netdiva-portal.orgoxazin-4-one showed anticancer activity against the human lung cancer cell line A549. ubaya.ac.id
Furthermore, the this compound core has been utilized to develop specific enzyme inhibitors. A library of substituted 4H-3,1-benzoxazin-4-one derivatives was constructed to identify inhibitors of Cathepsin G (CatG), a serine protease. researchgate.net This research led to the identification of five molecules with inhibitory values in the low micromolar range. researchgate.net In a different approach, analogues of TGX-221 were prepared by replacing the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold with a 4H-benzo[e] researchgate.netdiva-portal.orgoxazin-4-one ring, resulting in compounds that act as inhibitors of the PI3Kβ enzyme, which is implicated in cancer. nih.gov The versatility of the oxazinone ring also extends to its use as a synthetic intermediate for other heterocyclic systems, such as 1,2,4-triazoles. researchgate.net
The following table highlights some biologically active compounds synthesized using the this compound scaffold as a key intermediate.
| Intermediate | Target Compound Class | Therapeutic Target/Application | Reference |
| 4-Nitroanthranilic acid | 7-Nitro-2-aryl-4H-benzo[d] researchgate.netdiva-portal.orgoxazin-4-ones | Anticancer (HeLa cells), Antioxidant | nih.gov |
| Anthranilic acid, Benzoyl chloride | 2-Phenyl-4H-benzo[d] researchgate.netdiva-portal.orgoxazin-4-one | Anticancer (A549 lung cancer cells) | ubaya.ac.id |
| Substituted 4H-3,1-benzoxazin-4-ones | Cathepsin G Inhibitors | Anti-inflammatory | researchgate.net |
| 4H-Benzo[e] researchgate.netdiva-portal.orgoxazin-4-one | TGX-221 Analogues | Anticancer (PI3Kβ inhibitors) | nih.gov |
| 2-Methyl-4H-benzo[d] researchgate.netdiva-portal.orgoxazin-4-one | Various APIs | Antibacterial, Antifungal | nbinno.com |
Precursors for Potential Prodrugs
The 1,3-oxazine ring is a versatile scaffold not only for creating active pharmaceutical ingredients but also for designing prodrugs. A prodrug is an inactive or less active molecule that is metabolically converted into the active drug within the body, a strategy used to improve properties such as solubility, stability, and targeted delivery. ijrpr.com
The chemical features of the this compound structure can be exploited for prodrug design. The oxazine ring itself can be part of a larger prodrug molecule, designed to be cleaved under specific physiological conditions to release the active therapeutic agent. For instance, the versatility of the oxazin ring has been demonstrated in a fluorouridine prodrug, where the ring is used to facilitate intracellular activation. This highlights the potential for the oxazinone core to be incorporated into prodrugs that target specific enzymes or cellular environments.
A key strategy in modern prodrug design is to create molecules that are activated by specific enzymes prevalent in the target tissue, such as the liver or within particular pathogens. science.govnih.govrsc.org For example, the "HepDirect" prodrugs are cyclic 1,3-propanyl esters designed to be cleaved by cytochrome P450 enzymes in the liver, thereby concentrating the active drug in that organ. nih.gov While structurally distinct, this concept of designing a heterocyclic ring for liver-specific oxidative cleavage could be applied to 1,3-oxazin-4-one derivatives.
Another approach involves designing prodrugs that are activated by enzymes specific to a pathogen. Nitroreductase enzymes, found in many bacterial species, are a common target for such strategies. rsc.org A prodrug could be designed where a 1,3-oxazin-4-one-based drug is linked to a nitro-aromatic group. Intracellular bacterial nitroreductases would reduce the nitro group, triggering a chemical reaction that releases the active oxazinone drug specifically within the bacteria. rsc.org This targeted release mechanism can enhance efficacy while minimizing off-target effects. ijrpr.com The design and synthesis of prodrugs require a deep understanding of pharmaceutical chemistry and pharmacology to optimize the physicochemical properties for improved drug delivery and efficacy. ijrpr.com
Q & A
Q. How can 4H-1,3-oxazin-4-one derivatives be synthesized, and what are the key characterization techniques?
Methodological Answer: this compound derivatives are synthesized via cycloaddition reactions. For example, [4f] (6-(4-methoxyphenyl)-2-morpholino-4H-1,3-oxazin-4-one) is obtained through the cycloaddition of 4-acyl-pyrrole-2,3-diones with cyanamides, achieving yields up to 91% . Key characterization techniques include:
Q. What spectroscopic methods are critical for confirming the structure of novel this compound compounds?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR identifies substituent positions and electronic environments. For instance, quinoxaline protons in [4f] appear at δ 7.2–8.3 ppm, while oxazinone carbonyls resonate at ~170 ppm in 13C spectra .
- Mass Spectrometry (ESI-MS) : Confirms molecular ions and fragmentation pathways (e.g., retro-Diels-Alder fragmentation in 4H-1,3-oxazin-4-ones) .
- IR Spectroscopy : Detects functional groups like C=O stretches (~1750 cm⁻¹) .
Q. What are the recommended protocols for ensuring reproducibility in the synthesis of this compound derivatives?
Methodological Answer:
- Detailed Experimental Procedures : Specify reaction conditions (e.g., solvent, temperature, catalyst). Example: Morpholine as a catalyst in cycloaddition reactions .
- Supplementary Data : Include raw spectral data and crystallographic files (e.g., CCDC deposition numbers) .
- Purity Validation : Report melting points and chromatographic data (e.g., HPLC purity >95%) .
Q. What are the dominant fragmentation pathways of 4H-1,3-oxazin-4-ones under electrospray ionization mass spectrometry (ESI-MS) conditions?
Methodological Answer:
- Retro-Diels-Alder (RDA) Fragmentation : Predominant pathway observed in ESI-MSⁿ, cleaving the oxazinone ring .
- Ring Contraction via Isocyanate Loss : A novel pathway identified in 2,3-dihydro-4H-1,3-oxazin-4-ones, validated by MS/MS/MS spectra .
- Mechanistic Validation : Use isotopic labeling (e.g., 15N) to trace fragmentation routes.
Q. How can researchers resolve contradictions in reaction yields when synthesizing substituted 4H-1,3-oxazin-4-ones?
Methodological Answer:
- Variable Screening : Test catalysts (e.g., morpholine vs. dimethylamine), solvents (polar vs. nonpolar), and temperatures .
- Impurity Analysis : Use HPLC or GC-MS to identify side products (e.g., unreacted cyanamides) .
- Statistical Design of Experiments (DoE) : Optimize parameters via factorial design to isolate yield-limiting factors .
Q. What computational methods support the mechanistic understanding of ring-opening reactions in 4H-1,3-oxazin-4-ones?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate transition states for ring-opening metathesis (e.g., acid-catalyzed hydrolysis of 3-alkoxy-1,3-oxazin-4-ones) .
- Kinetic Isotope Effects (KIE) : Compare experimental and simulated KIEs to validate mechanisms .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways .
Q. Reference :
Q. What strategies optimize the regioselectivity in cycloaddition reactions forming 4H-1,3-oxazin-4-ones?
Methodological Answer:
- Electronic Tuning : Electron-withdrawing groups on reactants enhance regioselectivity (e.g., nitro groups in [4g] improve yield to 79%) .
- Catalyst Design : Use Lewis acids (e.g., ZnCl₂) to direct cycloaddition stereochemistry .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring specific regioisomers .
Q. How should researchers handle and store this compound derivatives to maintain stability?
Methodological Answer:
- Storage Conditions : Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis .
- Handling Protocols : Use anhydrous solvents and gloveboxes for moisture-sensitive derivatives (e.g., tert-butyl-substituted compounds) .
- Stability Monitoring : Conduct periodic HPLC analysis to detect degradation products .
Q. Reference :
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
